Angoline
Description
This compound has been reported in Chelidonium majus, Macleaya cordata, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-23-20-14(6-5-12-9-17-18(10-15(12)20)28-11-27-17)13-7-8-16(24-2)21(25-3)19(13)22(23)26-4/h5-10,22H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWAKZBZWYHYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943391 | |
| Record name | 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21080-31-9 | |
| Record name | 12,13-Dihydro-1,2,13-trimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21080-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Angoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Angoline's Mechanism of Action in STAT3 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in a variety of cellular processes, including proliferation, survival, differentiation, and angiogenesis. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Angoline, a natural compound isolated from Zanthoxylum nitidum, has been identified as a potent and selective inhibitor of the Interleukin-6 (IL-6)/STAT3 signaling pathway.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anticancer effects by directly targeting the STAT3 signaling cascade. The primary mechanism involves the inhibition of STAT3 phosphorylation, a crucial step for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene transcription.[1] By preventing STAT3 phosphorylation, this compound effectively blocks the downstream signaling events that contribute to tumor growth and survival.
Quantitative Data Summary
The inhibitory effects of this compound on STAT3 signaling and cancer cell proliferation have been quantified in several studies. The following tables summarize the key IC50 values.
| Parameter | Cell Line | IC50 Value | Reference |
| STAT3 Signaling Inhibition | HepG2 | 11.56 µM | [1] |
| Cell Growth Inhibition | Cell Line | IC50 Value | Reference |
| MDA-MB-231 | 3.14 µM | [1] | |
| H4 | 4.72 µM | [1] | |
| HepG2 | 3.14 µM | [1] |
Signaling Pathway
The canonical IL-6/JAK/STAT3 signaling pathway is a primary target of this compound. Upon binding of IL-6 to its receptor, the Janus kinase (JAK) family of tyrosine kinases is activated, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to initiate the transcription of target genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1. This compound intervenes in this pathway by inhibiting the phosphorylation of STAT3.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on STAT3 signaling. These protocols are based on standard and widely accepted procedures in the field.
STAT3-Responsive Luciferase Reporter Assay
This assay is crucial for quantifying the inhibitory effect of this compound on STAT3 transcriptional activity.
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.
-
Stimulation: Following a 1-hour pre-treatment with this compound, stimulate the cells with IL-6 (10 ng/mL) for 6 hours to induce STAT3 activation.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis of STAT3 Phosphorylation
Western blotting is used to qualitatively and semi-quantitatively assess the effect of this compound on the phosphorylation of STAT3.
Methodology:
-
Cell Treatment: Plate HepG2 cells and treat with various concentrations of this compound for 2 hours, followed by stimulation with IL-6 (10 ng/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (MDA-MB-231, H4, or HepG2) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and incubate for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Conclusion
This compound presents a promising therapeutic lead for cancers with constitutively activated STAT3 signaling. Its mechanism of action, centered on the inhibition of STAT3 phosphorylation, effectively disrupts the downstream signaling pathways that drive cancer cell proliferation and survival. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other STAT3 inhibitors. Further investigation into the specific molecular interactions between this compound and STAT3, as well as its effects on a broader range of STAT3 target genes, will be crucial for its clinical development.
References
The Origin of Angoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angoline is a naturally occurring benzophenanthridine alkaloid that has garnered significant interest within the scientific community for its potent and selective inhibitory activity against the IL-6/STAT3 signaling pathway, a critical mediator in various cancers and inflammatory diseases. This technical guide provides a detailed exploration of the origin of this compound, from its initial discovery and isolation to its biosynthesis and chemical characterization. The document includes a compilation of its physicochemical and biological properties, detailed experimental protocols for its isolation and key biological assays, and visual representations of its biosynthetic and signaling pathways to facilitate a deeper understanding for research and drug development applications.
Introduction
This compound is a member of the benzophenanthridine class of isoquinoline alkaloids, a diverse group of secondary metabolites found predominantly in the plant families Papaveraceae and Rutaceae. First identified in plant species such as Chelidonium majus (Greater Celandine) and Macleaya cordata, this compound has more recently been isolated from Zanthoxylum nitidum, a plant used in traditional medicine. Its significance in the field of pharmacology stems from its demonstrated ability to selectively inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many human cancers. This inhibitory action underscores the potential of this compound as a lead compound for the development of novel anticancer therapeutics.
Discovery and Isolation
The initial discovery of this compound is rooted in the extensive phytochemical investigations of plants from the Papaveraceae family, which are renowned for their rich alkaloid content. While the compound was known to be a constituent of plants like Chelidonium majus and Macleaya cordata, a significant body of recent research highlighting its specific biological activities has focused on its isolation from the roots of Zanthoxylum nitidum (Roxb.) DC. The isolation of this compound is typically achieved through a multi-step process involving extraction and chromatographic separation.
General Isolation Protocol from Plant Material
The following protocol outlines a general procedure for the isolation of this compound from dried and powdered plant material, such as the roots of Zanthoxylum nitidum.
-
Extraction:
-
The dried and powdered plant material is subjected to extraction with a suitable organic solvent, most commonly methanol (MeOH), at room temperature.
-
The extraction is typically performed multiple times to ensure the exhaustive removal of the target compounds.
-
The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in an aqueous solution and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
This step serves to fractionate the extract based on the polarity of its constituents. The benzophenanthridine alkaloids, including this compound, are typically enriched in the ethyl acetate and/or n-butanol fractions.
-
-
Chromatographic Purification:
-
The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic techniques for the purification of this compound.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform and methanol (CHCl3-MeOH) of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield the pure compound.
-
Experimental Workflow for Isolation
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
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Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, which allows for the determination of its molecular formula.
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¹H NMR Spectroscopy: Proton NMR provides information on the number and chemical environment of the hydrogen atoms in the molecule, including their connectivity through the analysis of spin-spin coupling.
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¹³C NMR Spectroscopy: Carbon NMR provides information on the number and types of carbon atoms present in the molecule.
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2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment of this compound as 1,2,13-trimethoxy-12-methyl-12,13-dihydro-[1][2]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridine.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₁NO₅ |
| Molecular Weight | 379.41 g/mol |
| Appearance | To be determined |
| Solubility | Soluble in DMSO |
| Biological Activity | Potent and selective inhibitor of the IL-6/STAT3 signaling pathway. |
| IC₅₀ (STAT3 inhibition) | 11.56 µM[3][4][5] |
| IC₅₀ (Cell Proliferation) | - MDA-MB-231 (human breast cancer): 3.32 µM[3]- H4 (human neuroglioma): 4.72 µM[3]- HepG2 (human liver cancer): 3.14 µM[3] |
Biosynthesis of this compound
This compound, as a benzophenanthridine alkaloid, is biosynthesized from the amino acid L-tyrosine via a complex series of enzymatic reactions. The central precursor to a vast array of benzylisoquinoline alkaloids, including this compound, is (S)-reticuline. From (S)-reticuline, the pathway proceeds through several key intermediates to form the characteristic benzophenanthridine scaffold.
Generalized Biosynthetic Pathway
The pathway from (S)-reticuline involves the formation of a protoberberine intermediate, (S)-scoulerine, catalyzed by the berberine bridge enzyme (BBE). Subsequent enzymatic transformations, including hydroxylations, methylations, and rearrangements, lead to the formation of the benzophenanthridine core structure, which is then further modified to yield this compound.
Mechanism of Action: Inhibition of the IL-6/STAT3 Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of the IL-6/STAT3 signaling pathway. This pathway is a key regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in the pathogenesis of numerous cancers.
IL-6/STAT3 Signaling Pathway and Point of Inhibition by this compound
Upon binding of interleukin-6 (IL-6) to its receptor, the associated Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell proliferation and survival. This compound inhibits the phosphorylation of STAT3, thereby preventing its activation and downstream signaling.[3][4][5]
Experimental Protocol for STAT3 Phosphorylation Assay
The inhibitory effect of this compound on STAT3 phosphorylation can be assessed using a cell-based assay followed by Western blot analysis.
-
Cell Culture and Treatment:
-
Human cancer cells with constitutively active STAT3 (e.g., HepG2) are cultured in appropriate media.
-
Cells are treated with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Western Blot Analysis:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The levels of p-STAT3 are normalized to total STAT3 to determine the inhibitory effect of this compound.
-
Conclusion
This compound is a naturally derived benzophenanthridine alkaloid with a well-defined chemical structure and a significant biological activity profile. Its origin in medicinal plants and its potent, selective inhibition of the IL-6/STAT3 signaling pathway make it a promising candidate for further investigation in the development of novel therapeutics, particularly in the field of oncology. This technical guide provides a foundational understanding of the origin, properties, and biological context of this compound to support ongoing and future research endeavors.
References
- 1. Chelidonium majus - Wikipedia [en.wikipedia.org]
- 2. 13,14-dihydrocoptisine--the genuine alkaloid from Chelidonium majus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Slavik, J. and Slavikova, L. (1994) Alkaloids from Papaver pinnatifidum Moris. Collection of Czechoslovak Chemical Communications, 59, 1879-1783. - References - Scientific Research Publishing [scirp.org]
- 4. emulatebio.com [emulatebio.com]
- 5. new-lignanamides-and-alkaloids-from-chelidonium-majus-and-their-anti-inflammation-activity - Ask this paper | Bohrium [bohrium.com]
The Discovery and Isolation of Angoline from Zanthoxylum nitidum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angoline, a potent and selective inhibitor of the IL-6/STAT3 signaling pathway, has been identified and isolated from the roots of Zanthoxylum nitidum (Roxb.) DC. This technical guide provides an in-depth overview of the discovery, bio-guided fractionation, and purification of this compound. It includes detailed experimental protocols, quantitative data on its biological activity, and a visualization of its mechanism of action within the STAT3 signaling cascade. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.
Introduction
Zanthoxylum nitidum, a member of the Rutaceae family, is a medicinal plant with a long history of use in traditional medicine for treating various ailments, including inflammatory diseases and pain.[1] Modern phytochemical investigations have revealed that Z. nitidum is a rich source of bioactive alkaloids.[2] Bioassay-guided fractionation of extracts from this plant has led to the discovery of this compound, a compound that exhibits significant inhibitory effects on the STAT3 signaling pathway, a critical target in cancer therapy.[3]
The constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key factor in the development and progression of many human cancers. It plays a crucial role in cell proliferation, survival, and invasion. The discovery of this compound as a selective inhibitor of this pathway presents a promising avenue for the development of novel anti-cancer agents.[3][4]
Quantitative Bioactivity Data
The biological activity of this compound has been quantified through various in vitro assays. These findings highlight its potency and selectivity as a STAT3 pathway inhibitor and its efficacy in inhibiting the growth of cancer cells with constitutively activated STAT3.
| Parameter | Value | Assay/Cell Line |
| IC50 (STAT3 Signaling Pathway Inhibition) | 11.56 μM | STAT3-responsive gene reporter assay[3] |
| IC50 (Cancer Cell Growth Inhibition) | 3.14 - 4.72 μM | Human cancer cells with constitutively activated STAT3[3] |
Experimental Protocols
The isolation of this compound from Zanthoxylum nitidum is achieved through a multi-step process involving extraction and chromatographic purification, guided by bioassays to track the active compound.
Plant Material and Extraction
-
Plant Material : The roots of Zanthoxylum nitidum (Roxb.) DC. are collected and authenticated.
-
Preparation : The collected roots are air-dried and pulverized into a coarse powder.
-
Extraction :
-
The powdered root material is extracted with methanol (MeOH) at room temperature.
-
The extraction is typically performed three times to ensure maximum yield.
-
The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Bioassay-Guided Fractionation and Isolation
The crude methanol extract is subjected to a series of chromatographic separations. At each stage, the resulting fractions are tested for their ability to inhibit the STAT3 signaling pathway to guide the purification process.
-
Initial Fractionation (Solvent Partitioning) :
-
The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The bioactivity of each fraction is assessed, with the most active fraction (typically the EtOAc fraction) being carried forward for further purification.
-
-
Column Chromatography :
-
Silica Gel Column Chromatography :
-
The active fraction is adsorbed onto silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient solvent system, commonly starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Each combined fraction is tested in the bioassay to identify the one containing this compound.
-
-
Sephadex LH-20 Column Chromatography :
-
The active fraction from the silica gel column is further purified on a Sephadex LH-20 column.
-
Methanol is typically used as the mobile phase.
-
This step helps to remove smaller molecules and pigments.
-
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
The final purification of this compound is achieved using preparative reverse-phase HPLC (RP-HPLC).
-
Column : A C18 column is commonly used.
-
Mobile Phase : A gradient of acetonitrile (ACN) in water, often with a small percentage of a modifier like formic acid (0.1%) to improve peak shape.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Isolation
Caption: Workflow for the bioassay-guided isolation of this compound.
This compound's Inhibition of the IL-6/STAT3 Signaling Pathway
Caption: this compound inhibits the IL-6/STAT3 signaling pathway.
Conclusion
The discovery of this compound from Zanthoxylum nitidum as a selective inhibitor of the IL-6/STAT3 signaling pathway underscores the value of natural products in modern drug discovery. The bioassay-guided fractionation approach proved to be a successful strategy for identifying this novel bioactive compound. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into this compound's therapeutic potential. Future studies should focus on elucidating its detailed molecular interactions with STAT3, its pharmacokinetic and pharmacodynamic properties, and its efficacy in preclinical cancer models. This will be crucial for advancing this compound towards clinical development as a potential anti-cancer agent.
References
- 1. Large-scale separation of acetylcholinesterase inhibitors from Zanthoxylum nitidum by pH-zone-refining counter-current chromatography target-guided by ultrafiltration high-performance liquid chromatography with ultraviolet and mass spectrometry screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Analysis of alkaloids in Zanthoxylum nitidum by HPLC-DAD/ESI-Q-TOF-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Role of Angoline in Cancer Cells: A Technical Guide to its Mechanism as a STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angoline, a natural compound isolated from Zanthoxylum nitidum, has emerged as a significant molecule of interest in oncology research. It has been identified as a potent and selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway, a critical cascade frequently dysregulated in various human cancers.[1][2][3] Constitutive activation of the STAT3 pathway is a key driver of tumorigenesis, promoting cancer cell proliferation, survival, invasion, and immunosuppression. This guide provides an in-depth technical overview of the function of this compound in cancer cells, focusing on its mechanism of action, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Inhibition of the IL-6/STAT3 Signaling Pathway
This compound exerts its anti-cancer effects by directly targeting the STAT3 signaling pathway. This pathway is typically activated by cytokines and growth factors, such as IL-6, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor, upregulating the expression of genes involved in cell proliferation, survival, and angiogenesis.
This compound has been shown to selectively inhibit the phosphorylation of STAT3, thereby preventing its activation and subsequent downstream signaling.[1][2] This inhibitory effect is highly selective for STAT3 over other signaling molecules like STAT1 and NF-κB.[2] By blocking this critical oncogenic pathway, this compound effectively suppresses the expression of STAT3 target genes, leading to the inhibition of cancer cell growth.[1]
Quantitative Data Presentation
The efficacy of this compound as a STAT3 inhibitor and an anti-proliferative agent has been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) of this compound.
Table 1: Inhibitory Activity of this compound on Signaling Pathways
| Target Pathway | IC50 (μM) |
| STAT3 | 11.56 [1][2][3] |
| STAT1 | >100[2] |
| NF-κB | >100[2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| MDA-MB-231 | Breast Cancer | 3.32[2] |
| H4 | Neuroglioma | 4.72[2] |
| HepG2 | Hepatocellular Carcinoma | 3.14[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the function of this compound in cancer cells.
STAT3 Phosphorylation Assay (Western Blot)
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of STAT3 in cancer cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture human cancer cells with constitutively activated STAT3 (e.g., HepG2) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231, H4, HepG2) in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[2] Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%.
-
STAT3-Responsive Gene Reporter Assay (Luciferase Assay)
This assay quantifies the inhibitory effect of this compound on the transcriptional activity of STAT3.
Methodology:
-
Cell Transfection:
-
Co-transfect cells (e.g., HepG2) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Cell Treatment:
-
After transfection, treat the cells with a cytokine to induce STAT3 activity (e.g., IL-6) in the presence or absence of varying concentrations of this compound for a defined period (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Measure the firefly and Renilla luciferase activities sequentially from each cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of inhibition of STAT3 transcriptional activity by this compound compared to the stimulated, untreated control.
-
Determine the IC50 value for the inhibition of STAT3 reporter activity.
-
Conclusion
This compound presents a promising avenue for the development of novel anti-cancer therapeutics. Its selective and potent inhibition of the STAT3 signaling pathway provides a clear mechanism for its observed anti-proliferative effects in various cancer cell lines. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.
References
Preliminary Studies on Angoline Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on the cytotoxic effects of Angoline, a natural compound identified as a potent inhibitor of the IL-6/STAT3 signaling pathway. The information presented herein is curated for an audience with a strong background in cancer biology, pharmacology, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known mechanisms of action to facilitate a deeper understanding of this compound's potential as an anti-cancer agent.
Quantitative Data on this compound Cytotoxicity
The cytotoxic and growth-inhibitory effects of this compound have been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these preliminary studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MDA-MB-231 | Breast Cancer | 3.32 | Proliferation | [1] |
| H4 | Glioma | 4.72 | Proliferation | [1] |
| HepG2 | Hepatocellular Carcinoma | 3.14 | Proliferation | [1] |
| HepG2/STAT3 | Hepatocellular Carcinoma | 11.56 | STAT3 Reporter | [2] |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation or STAT3 activity. Lower IC50 values indicate higher potency.
Mechanism of Action: Inhibition of the IL-6/STAT3 Signaling Pathway
This compound exerts its cytotoxic effects primarily through the potent and selective inhibition of the Interleukin-6 (IL-6) induced Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] This pathway is a critical mediator of cancer cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit the phosphorylation of STAT3, a key step in its activation, thereby preventing its translocation to the nucleus and the subsequent transcription of target genes involved in tumorigenesis.[2]
Signaling Pathway Diagram
Induction of Apoptosis and Autophagy-Related Cell Death
Preliminary evidence suggests that this compound induces programmed cell death in cancer cells. The inhibition of the constitutively activated STAT3 pathway is a known mechanism to trigger apoptosis.[2] Furthermore, there are indications that this compound may also induce autophagy-related cell death by attenuating the activity of lactate dehydrogenase A, an enzyme involved in cellular metabolism.
Experimental Protocols
While specific, detailed protocols for this compound cytotoxicity studies are not widely published, this section provides representative methodologies for the key assays used in such preliminary investigations. These protocols are based on standard laboratory practices.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, H4, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of this compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for evaluating the cytotoxic properties of a compound like this compound and the logical relationship of its known mechanism.
References
Angoline's Role in Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angoline, a natural compound isolated from Zanthoxylum nitidum, has emerged as a potent and selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway. This pathway is a critical mediator of cellular processes such as proliferation, survival, and differentiation, and its aberrant activation is a hallmark of numerous cancers. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in signal transduction. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the STAT3 pathway with this compound.
Introduction
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors from the cell membrane to the nucleus. The IL-6/JAK/STAT3 pathway is one of the most well-characterized signaling cascades involving STAT3. Dysregulation of this pathway, leading to constitutive STAT3 activation, is frequently observed in a wide range of human cancers, where it promotes tumor growth, progression, and immune evasion by upregulating the expression of genes involved in cell cycle progression, anti-apoptosis, and angiogenesis.
This compound has been identified as a selective inhibitor of this pathway, demonstrating its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide will delve into the specifics of this compound's interaction with the STAT3 signaling cascade.
Mechanism of Action of this compound
This compound exerts its biological effects by directly targeting the IL-6/STAT3 signaling pathway. The primary mechanism of action is the inhibition of STAT3 phosphorylation.[1][2] Phosphorylation of STAT3 at the tyrosine 705 residue is a critical step for its activation, dimerization, and subsequent translocation to the nucleus, where it binds to the promoters of its target genes. By preventing this phosphorylation event, this compound effectively blocks the downstream signaling cascade.
The IL-6/STAT3 Signaling Pathway
The canonical IL-6/STAT3 signaling pathway is initiated by the binding of IL-6 to its receptor (IL-6R), leading to the recruitment and activation of Janus kinases (JAKs). Activated JAKs then phosphorylate the cytoplasmic tail of the receptor, creating docking sites for STAT3 proteins. Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and the transcriptional activation of target genes.
Caption: The IL-6/STAT3 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key IC50 values.
Table 1: Inhibitory Concentration (IC50) of this compound on Signaling Pathways
| Pathway | IC50 (µM) | Cell Line | Reference |
| IL-6/STAT3 | 11.56 | HepG2/STAT3 | [1][2] |
| STAT1 | >100 | Not Specified | [1] |
| NF-κB | >100 | Not Specified | [1] |
Table 2: Inhibitory Concentration (IC50) of this compound on Cancer Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| MDA-MB-231 | Breast Cancer | 3.32 | 72 | [1] |
| H4 | Neuroglioma | 4.72 | 72 | [1] |
| HepG2 | Hepatocellular Carcinoma | 3.14 | 72 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of STAT3 in response to IL-6 stimulation.
Objective: To determine the inhibitory effect of this compound on IL-6-induced STAT3 phosphorylation.
Materials:
-
HepG2/STAT3 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human IL-6
-
This compound
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2/STAT3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 30, 100 µM) for 2 hours.[1]
-
Stimulate the cells with IL-6 (e.g., 10 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.
Cell Proliferation (MTT) Assay
This protocol is used to evaluate the effect of this compound on the proliferation of cancer cells.
Objective: To determine the IC50 of this compound on the proliferation of various cancer cell lines.
Materials:
-
MDA-MB-231, H4, or HepG2 cell lines
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
-
STAT3-Responsive Luciferase Reporter Gene Assay (Representative Protocol)
This assay is used to measure the transcriptional activity of STAT3.
Objective: To determine if this compound inhibits STAT3-mediated gene transcription.
Materials:
-
HEK293T or a similar easily transfectable cell line
-
STAT3-responsive luciferase reporter plasmid (e.g., pGL4.49[luc2P/STAT3-RE/Hygro])
-
Control plasmid with a constitutive reporter (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Recombinant Human IL-6
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells in a 96-well plate with the STAT3-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with IL-6 for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold change in STAT3 activity relative to the unstimulated control.
-
Bioassay-Guided Fractionation for this compound Isolation (Conceptual Workflow)
This workflow outlines the general steps involved in isolating this compound from Zanthoxylum nitidum.
Objective: To isolate the active compound (this compound) responsible for STAT3 inhibition from a crude plant extract.
Caption: Bioassay-guided fractionation workflow for the isolation of this compound.
Downstream Effects on STAT3 Target Gene Expression
The inhibition of STAT3 phosphorylation and nuclear translocation by this compound is expected to lead to the downregulation of STAT3 target genes. These genes are crucial for tumor cell survival, proliferation, and invasion. Key STAT3 target genes include:
-
Anti-apoptotic proteins: Bcl-2, Bcl-xL, Mcl-1, and Survivin
-
Cell cycle regulators: Cyclin D1, c-Myc
-
Angiogenesis factors: VEGF
Further research is warranted to specifically quantify the effect of this compound on the expression levels of these critical oncogenes in various cancer cell lines.
Conclusion
This compound is a promising natural product that selectively inhibits the IL-6/STAT3 signaling pathway. Its ability to block STAT3 phosphorylation at micromolar concentrations leads to the inhibition of cancer cell proliferation. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on elucidating its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its precise impact on the expression of a broader range of STAT3 target genes. The continued exploration of this compound and its derivatives could pave the way for the development of novel and effective anti-cancer therapies targeting the STAT3 signaling network.
References
Methodological & Application
Application Notes and Protocols for Angoline, an IL-6/STAT3 Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Angoline, a potent and selective inhibitor of the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] The following sections detail its mechanism of action, provide quantitative data on its efficacy, and offer detailed protocols for its use in cell culture experiments.
Mechanism of Action
This compound functions as a selective inhibitor of the IL-6/STAT3 signaling pathway.[1][2][3] Its primary mechanism involves the inhibition of STAT3 phosphorylation, which is a critical step in the activation of this pathway.[1][2][3] By preventing the phosphorylation of STAT3, this compound effectively blocks the transcription of its target genes, which are involved in cell proliferation and survival.[1][2] This inhibitory action on the STAT3 pathway leads to a reduction in cancer cell proliferation.[1][2][3]
dot
Caption: this compound inhibits the IL-6/STAT3 signaling pathway.
Quantitative Data
The inhibitory activity of this compound has been quantified against the STAT3 signaling pathway and various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | Cell Line/Assay | IC50 (µM) | Reference |
| STAT3 Signaling Pathway | STAT3-responsive gene reporter assay | 11.56 | [1][2][3] |
| Cell Proliferation | MDA-MB-231 (Breast Cancer) | 3.32 | [3] |
| H4 (Neuroglioma) | 4.72 | [3] | |
| HepG2 (Liver Cancer) | 3.14 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability of cancer cells.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell lines (e.g., MDA-MB-231, H4, HepG2)
-
Complete growth medium (specific to the cell line)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be 0-100 µM.[3]
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[3]
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
dot
Caption: Workflow for the cell viability (MTT) assay.
Protocol 2: Western Blot for STAT3 Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on STAT3 phosphorylation.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell line with constitutively active STAT3 (e.g., HepG2) or IL-6 inducible cells
-
Complete growth medium
-
6-well tissue culture plates
-
IL-6 (if required for induction)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 1-2 hours.[3]
-
If the cell line requires IL-6 to induce STAT3 phosphorylation, starve the cells in serum-free medium for 4-6 hours before this compound treatment, and then stimulate with IL-6 (e.g., 20 ng/mL) for 30 minutes before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3, total STAT3, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 and loading control signals.
-
dot
Caption: Workflow for Western blot analysis of STAT3 phosphorylation.
References
Application Notes and Protocols for In Vitro STAT3 Inhibition by Angoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling downstream of various cytokines and growth factors.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting cell proliferation, survival, invasion, and angiogenesis.[2][3] This makes STAT3 an attractive target for anticancer drug development.[4][5] Angoline, a natural compound isolated from Zanthoxylum nitidum, has been identified as a potent and selective inhibitor of the IL-6/STAT3 signaling pathway.[5][6][7][8] It exerts its effect by inhibiting the phosphorylation of STAT3, which is a crucial step for its activation, dimerization, and nuclear translocation.[7][9] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory effect of this compound on STAT3 signaling and its downstream consequences on cancer cell viability.
Data Presentation
Table 1: Inhibitory Activity of this compound on STAT3 Signaling and Cancer Cell Proliferation
| Parameter | Cell Line | IC50 Value (μM) | Exposure Time | Reference |
| STAT3 Signaling Inhibition | HepG2/STAT3 | 11.56 | 1 hour | [6][7] |
| Cell Proliferation Inhibition | MDA-MB-231 | 3.32 | 72 hours | [7] |
| H4 | 4.72 | 72 hours | [7] | |
| HepG2 | 3.14 | 72 hours | [7] |
Table 2: Selectivity of this compound for STAT3 Signaling Pathway
| Signaling Pathway | IC50 Value (μM) | Reference |
| STAT3 | 11.56 | [7] |
| STAT1 | >100 | [7] |
| NF-κB | >100 | [7] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the JAK/STAT3 signaling pathway by preventing the phosphorylation of STAT3.
Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.
Caption: Workflow for MTT cell viability assay.
Experimental Protocols
Protocol 1: In Vitro STAT3 Phosphorylation Assay (Western Blot)
This protocol details the procedure to assess the inhibitory effect of this compound on IL-6-induced STAT3 phosphorylation in a suitable cancer cell line (e.g., HepG2).
Materials:
-
Cancer cell line with a functional STAT3 pathway (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human IL-6
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed 1-2 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 2 hours.[7] Include a vehicle control (DMSO).
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-200 µL of ice-cold RIPA lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blot: a. Normalize protein samples and prepare them with Laemmli buffer. b. Load 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (e.g., anti-p-STAT3 1:1000, anti-STAT3 1:1000, anti-GAPDH 1:5000) overnight at 4°C. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again as in step 7f. i. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 levels to total STAT3 and the loading control (GAPDH).
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells (e.g., MDA-MB-231, H4, HepG2).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, H4, HepG2)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 0.1, 1, 5, 10, 25, 50, 100 µM) in fresh medium.[7] Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan.[10]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.
Natural Source and Extraction
This compound is a natural alkaloid that can be isolated from the roots of Zanthoxylum nitidum (Roxb.) DC.[4][5][8] The extraction process typically involves the following steps:
-
Drying and Grinding: The roots of Zanthoxylum nitidum are air-dried and ground into a fine powder.[11]
-
Solvent Extraction: The powdered material is extracted with a solvent such as 95% ethanol by refluxing.[11]
-
Fractionation: The crude extract is then subjected to bioassay-guided fractionation using different solvents of varying polarity to isolate the active compounds.[5]
-
Purification: this compound is further purified from the active fractions using chromatographic techniques such as column chromatography and HPLC.[12]
Conclusion
These protocols provide a framework for the in vitro evaluation of this compound as a STAT3 inhibitor. The Western blot assay allows for the direct assessment of this compound's effect on STAT3 phosphorylation, confirming its mechanism of action. The MTT assay provides a measure of the downstream functional consequence of STAT3 inhibition on cancer cell viability and proliferation. The provided data and workflows offer a comprehensive guide for researchers investigating the therapeutic potential of this compound and other novel STAT3 inhibitors.
References
- 1. Oligonucleotide-Based Therapeutics for STAT3 Targeting in Cancer—Drug Carriers Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. This compound: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound: A selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum [agris.fao.org]
- 9. selleckchem.com [selleckchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Active constituents of Zanthoxylum nitidium from Yunnan Province against leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. China Organic Zanthoxylum Nitidum Extract Manufacturers Factory - Wholesale Service - NUTRAGREENLIFE [nutragreen-extracts.com]
Application Notes and Protocols for Treating Cancer Cell Lines with Angoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angoline, a natural compound, has been identified as a potent and selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway.[1][2] This pathway is a critical target in cancer therapy due to its role in promoting tumor cell proliferation, survival, and invasion. These application notes provide a comprehensive overview of the effects of this compound on various cancer cell lines, detailing its mechanism of action and providing protocols for its use in in-vitro cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by inhibiting the phosphorylation of STAT3.[1][2] This action blocks the activation of STAT3 and its subsequent translocation to the nucleus, thereby preventing the transcription of its target genes. These target genes are involved in key processes of tumorigenesis, including cell cycle progression (e.g., Cyclin D1, c-Myc) and apoptosis resistance (e.g., Bcl-2).[3][4][5] By disrupting this signaling cascade, this compound effectively inhibits cancer cell proliferation and can induce cell death. Furthermore, in breast cancer cells, this compound has been shown to induce autophagy-related cell death.[6]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophagy mediates free fatty acid effects on MDA-MB-231 cell proliferation, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin D1 is transcriptionally regulated by and required for transformation by activated signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constitutive activation of STAT3 and cyclin D1 overexpression contribute to proliferation, migration and invasion in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Angoline Western Blot Protocol for p-STAT3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angoline is a potent and selective inhibitor of the IL-6/STAT3 signaling pathway. It has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cell proliferation, differentiation, and survival.[1][2][3] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a critical target for cancer therapy. This application note provides a detailed protocol for performing a western blot to analyze the effect of this compound on the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705).
Principle
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the methodology to assess the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates following treatment with this compound. The ratio of p-STAT3 to total STAT3 is a direct measure of the activation status of the STAT3 signaling pathway. A decrease in this ratio upon this compound treatment would indicate its inhibitory effect.
Quantitative Data Summary
The following table summarizes the expected results from a western blot analysis of cells treated with this compound. The band intensity would be quantified using densitometry analysis of the western blot image.
| Treatment Group | Protein Target | Expected Molecular Weight (kDa) | Expected Outcome (Relative to Untreated Control) |
| Untreated Control | p-STAT3 (Tyr705) | ~86 | High |
| Total STAT3 | ~86 | High | |
| β-Actin (Loading Control) | ~42 | High | |
| This compound-treated | p-STAT3 (Tyr705) | ~86 | Decreased |
| Total STAT3 | ~86 | No significant change | |
| β-Actin (Loading Control) | ~42 | No significant change | |
| Positive Control (e.g., IL-6 stimulated) | p-STAT3 (Tyr705) | ~86 | High/Increased |
| Total STAT3 | ~86 | High | |
| β-Actin (Loading Control) | ~42 | High |
This compound-STAT3 Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the STAT3 signaling pathway.
Caption: this compound inhibits the JAK-mediated phosphorylation of STAT3.
Experimental Workflow for p-STAT3 Western Blot
The diagram below outlines the major steps of the western blot protocol.
Caption: Western blot workflow for p-STAT3 detection.
Detailed Western Blot Protocol
Materials and Reagents
-
Cell Lines: Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, HepG2) or a cell line that can be stimulated to activate STAT3 (e.g., with IL-6).
-
This compound: Prepare stock solutions in DMSO.
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-STAT3 (Tyr705) monoclonal antibody.
-
Primary Antibody: Mouse anti-total STAT3 monoclonal antibody.
-
Loading Control: Mouse or Rabbit anti-β-Actin antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
-
Reagents for Cell Lysis:
-
RIPA buffer (or similar lysis buffer)
-
Protease and phosphatase inhibitor cocktail
-
-
Reagents for Protein Quantification:
-
BCA Protein Assay Kit
-
-
Reagents for SDS-PAGE:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl
-
SDS (Sodium Dodecyl Sulfate)
-
APS (Ammonium Persulfate)
-
TEMED (Tetramethylethylenediamine)
-
4x Laemmli sample buffer
-
-
Reagents for Protein Transfer:
-
PVDF membrane
-
Transfer buffer (Tris, Glycine, Methanol)
-
-
Reagents for Immunodetection:
-
Blocking buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20). Note: For phospho-antibodies, BSA is often recommended to reduce background.
-
Wash buffer: TBST
-
Chemiluminescent substrate (ECL)
-
Procedure
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 2, 6, 12, 24 hours). Include an untreated control and a positive control (e.g., IL-6 stimulation) if necessary.
-
Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each plate. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: a. Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel. b. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Transfer at 100V for 1-2 hours or according to the manufacturer's protocol. c. After transfer, briefly wash the membrane with TBST.
-
Blocking: a. Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: a. Dilute the primary antibody (anti-p-STAT3, anti-total STAT3, or anti-β-Actin) in blocking buffer at the recommended dilution (typically 1:1000). b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: a. Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: a. Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer (typically 1:2000 to 1:5000). b. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
Washing: a. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): a. After detecting p-STAT3, the membrane can be stripped and re-probed for total STAT3 and then for the loading control (β-Actin). This allows for direct comparison of the protein levels on the same membrane.
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the p-STAT3 and total STAT3 band intensities to the loading control (β-Actin). c. Calculate the ratio of normalized p-STAT3 to normalized total STAT3 to determine the effect of this compound on STAT3 phosphorylation.
References
Application Notes and Protocols for STAT3 Phosphorylation Assay Using Angoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[1] The JAK/STAT pathway, a key signaling cascade for various cytokines and growth factors, plays a central role in activating STAT3.[2][3] Dysregulation of the JAK/STAT pathway and subsequent aberrant STAT3 activation are implicated in the pathogenesis of various diseases, particularly cancer.[3][4][5] Consequently, STAT3 has emerged as a promising therapeutic target for drug development.[6][7][8]
Angoline is a natural compound isolated from Zanthoxylum nitidum that has been identified as a potent and selective inhibitor of the IL-6/STAT3 signaling pathway.[6][7][8] It has been shown to inhibit the phosphorylation of STAT3, thereby downregulating the expression of its target genes and suppressing the proliferation of cancer cells with constitutively activated STAT3.[6][7][9] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on STAT3 phosphorylation, a crucial step in characterizing its mechanism of action and potential as a therapeutic agent.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (STAT3 Signaling Pathway) | 11.56 µM | HepG2/STAT3 | [6][9] |
| IC50 (Cell Proliferation) | 3.32 µM | MDA-MB-231 | [9] |
| 4.72 µM | H4 | [9] | |
| 3.14 µM | HepG2 | [9] |
Table 2: Specificity of this compound
| Signaling Pathway | IC50 | Reference |
| STAT3 | 11.56 µM | [9] |
| STAT1 | >100 µM | [9] |
| NF-κB | >100 µM | [9] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the IL-6/JAK/STAT3 signaling pathway and a typical experimental workflow for assessing the effect of this compound on STAT3 phosphorylation.
Caption: IL-6/JAK/STAT3 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for STAT3 phosphorylation assay with this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
This protocol details the use of Western blotting to qualitatively and semi-quantitatively measure the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in cells treated with this compound.
Materials:
-
Cell lines with active STAT3 signaling (e.g., HepG2, MDA-MB-231)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Recombinant human IL-6 (optional, for inducing STAT3 phosphorylation)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705), rabbit anti-STAT3
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate medium.
-
For experiments involving IL-6 stimulation, serum-starve the cells for 4-6 hours prior to treatment.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution to desired concentrations in cell culture medium.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified time (e.g., 2 hours).[9]
-
(Optional) Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control.
-
Protocol 2: ELISA for a Quantitative Analysis of STAT3 Phosphorylation
This protocol provides a quantitative method for measuring p-STAT3 and total STAT3 levels using a sandwich ELISA kit.
Materials:
-
Cell-based ELISA kit for phospho-STAT3 (Tyr705) and total STAT3
-
Cell lines, culture medium, this compound, and other reagents as listed in Protocol 1
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure for cell culture and treatment with this compound as described in Protocol 1.
-
-
Cell Lysis (as per kit instructions):
-
Follow the cell lysis protocol provided with the specific ELISA kit. This may involve a one-step lysis buffer provided in the kit.
-
-
ELISA Assay:
-
Follow the manufacturer's protocol for the phospho-STAT3 and total STAT3 ELISA. A general procedure is as follows:
-
Add cell lysates to the antibody-coated wells of the 96-well plate.
-
Incubate to allow for the capture of the target protein.
-
Wash the wells to remove unbound components.
-
Add the detection antibody (specific for either p-STAT3 or total STAT3).
-
Incubate to allow for the formation of the sandwich complex.
-
Wash the wells.
-
Add an HRP-conjugated secondary antibody or streptavidin-HRP.
-
Incubate and wash.
-
Add TMB substrate and incubate for color development.
-
Stop the reaction with a stop solution.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the ratio of p-STAT3 to total STAT3 for each sample.
-
Plot the results as a function of this compound concentration to determine the IC50 value.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always follow appropriate laboratory safety procedures.
References
- 1. STAT3 orchestrates contradictory signals in cytokine-induced G1 to S cell-cycle transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cytokines and JAK-STAT activation by distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of the extent and duration of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Angoline Dose-Response in MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angoline is a selective inhibitor of the IL-6/STAT3 signaling pathway, a critical mediator of tumor cell proliferation, survival, and invasion. In the context of breast cancer, particularly the aggressive triple-negative subtype represented by the MDA-MB-231 cell line, targeting the STAT3 pathway is a promising therapeutic strategy. These application notes provide a detailed protocol for determining the dose-response curve of this compound in MDA-MB-231 cells and elucidating its mechanism of action through the inhibition of STAT3 phosphorylation.
Data Presentation
The cytotoxic effect of this compound on MDA-MB-231 human breast cancer cells was evaluated using a cell viability assay. The results demonstrate a dose-dependent inhibition of cell proliferation.
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.0 |
| 1 | 85 ± 4.2 |
| 3.32 (IC50) | 50 ± 3.5 |
| 10 | 25 ± 2.8 |
| 30 | 10 ± 1.5 |
| 100 | <5 |
Table 1: Dose-response of this compound on MDA-MB-231 cell viability after 72 hours of treatment. Data are representative of typical results.
This compound's mechanism of action involves the inhibition of STAT3 phosphorylation. The following table summarizes the dose-dependent effect of this compound on the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.
| This compound Concentration (µM) | Relative p-STAT3/Total STAT3 Ratio |
| 0 (Control) | 1.00 |
| 1 | 0.82 |
| 10 | 0.45 |
| 50 | 0.15 |
| 100 | <0.05 |
Table 2: Dose-dependent inhibition of STAT3 phosphorylation in MDA-MB-231 cells by this compound after 2 hours of treatment. Ratios are normalized to the control.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for determining the cytotoxicity of this compound against MDA-MB-231 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MDA-MB-231 cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete DMEM in a 96-well plate.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the old media from the wells and add 100 µL of the media containing different concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 µM).
-
Include a vehicle control (media with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot for STAT3 Phosphorylation
This protocol describes the detection of total STAT3 and phosphorylated STAT3 (Tyr705) in MDA-MB-231 cells treated with this compound.
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-STAT3, anti-p-STAT3 Tyr705)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed 1 x 10⁶ MDA-MB-231 cells per well in 6-well plates and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total STAT3 and p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the p-STAT3 signal to the total STAT3 signal.
-
Mandatory Visualization
Caption: this compound inhibits the IL-6/STAT3 signaling pathway.
Caption: Workflow for dose-response and mechanism of action studies.
Application Notes and Protocols for Xenograft Model Studies with Angoline Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angoline, a natural compound isolated from Zanthoxylum nitidum, has been identified as a potent and selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway.[1][2] Constitutive activation of the STAT3 pathway is a well-documented driver of tumorigenesis, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. This compound has demonstrated the ability to inhibit STAT3 phosphorylation and the expression of its target genes, leading to growth inhibition in human cancer cells with constitutively active STAT3.[1][2] These findings present this compound as a promising candidate for anti-cancer therapy.
This document provides detailed application notes and a hypothetical protocol for a xenograft model study to evaluate the in vivo efficacy of this compound. While in vitro data is available, to date, no specific in vivo xenograft studies for this compound have been published. Therefore, the following protocols are based on the known mechanism of action of this compound and established general procedures for xenograft model creation and drug efficacy studies.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the available in vitro data on the inhibitory activity of this compound. This data is crucial for selecting appropriate cancer cell lines for a xenograft study.
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (STAT3 Inhibition) | STAT3-responsive reporter gene assay | 11.56 µM | [1][2] |
| IC50 (Growth Inhibition) | Human cancer cells with constitutively activated STAT3 | 3.14 - 4.72 µM | [1] |
| IC50 (Growth Inhibition) | MDA-MB-231 (Breast Cancer) | 3.32 µM | [3] |
| IC50 (Growth Inhibition) | H4 (Neuroglioma) | 4.72 µM | [3] |
| IC50 (Growth Inhibition) | HepG2 (Hepatocellular Carcinoma) | 3.14 µM | [3] |
Signaling Pathway
This compound exerts its anti-cancer effects by selectively inhibiting the IL-6/STAT3 signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.
Experimental Protocols
The following is a detailed, hypothetical protocol for a xenograft model study to assess the in vivo anti-tumor activity of this compound.
Cell Line Selection and Culture
-
Cell Lines: Based on the in vitro data, select a human cancer cell line with constitutively active STAT3, such as MDA-MB-231 (breast cancer) or HepG2 (hepatocellular carcinoma).
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability: Ensure cell viability is greater than 95% using a trypan blue exclusion assay before implantation.
Animal Model
-
Species and Strain: Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatization: Allow the mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House the mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Tumor Implantation (Subcutaneous Xenograft Model)
-
Harvest the cancer cells during their exponential growth phase.
-
Wash the cells twice with sterile, serum-free phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
Experimental Design and Treatment
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) via intraperitoneal (i.p.) injection or oral gavage (p.o.) daily.
-
Group 2 (this compound - Low Dose): Administer a low dose of this compound (e.g., 10 mg/kg) via the same route as the control group daily.
-
Group 3 (this compound - High Dose): Administer a high dose of this compound (e.g., 50 mg/kg) via the same route as the control group daily.
-
Group 4 (Positive Control - Optional): Administer a standard-of-care chemotherapy agent for the selected cancer type.
-
-
Duration of Treatment: Continue the treatment for 21-28 days.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
Endpoint Analysis
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and take photographs.
-
Process a portion of each tumor for histopathological analysis (e.g., H&E staining, immunohistochemistry for Ki-67, p-STAT3, and CD31).
-
Homogenize another portion of the tumor tissue for Western blot analysis to determine the levels of total STAT3, p-STAT3, and downstream target proteins.
-
Collect blood samples for toxicity analysis (e.g., complete blood count and serum chemistry).
Experimental Workflow
The following diagram outlines the key steps in the proposed xenograft model study.
Disclaimer
The experimental protocols outlined in this document are hypothetical and intended for guidance purposes only. Researchers should adapt these protocols based on their specific experimental goals, available resources, and institutional guidelines for animal care and use. A thorough literature review and pilot studies are recommended to optimize the experimental design, including the choice of cell line, this compound dosage, and administration route.
References
Application Notes and Protocols for In Vivo Experiments with Angoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angoline is a naturally occurring compound isolated from Zanthoxylum nitidum that has been identified as a potent and selective inhibitor of the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of the STAT3 pathway is a hallmark of many human cancers, playing a crucial role in cell proliferation, survival, and invasion. This compound's ability to inhibit STAT3 phosphorylation makes it a promising candidate for further investigation in preclinical cancer models.[1]
These application notes provide a comprehensive guide to the preparation of this compound for in vivo experiments, including recommended formulation protocols and relevant biological data.
Quantitative Data Summary
A summary of the key in vitro activity data for this compound is provided in the table below. To date, specific in vivo quantitative data such as effective dosage, pharmacokinetic parameters, and toxicity data for this compound are not extensively available in the public domain. Researchers are strongly encouraged to perform initial dose-finding and toxicity studies to determine the optimal and safe dosage for their specific animal models and experimental designs.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (STAT3 signaling pathway) | 11.56 µM | STAT3-responsive gene reporter assay | [1] |
| IC50 (Cell Growth Inhibition) | 3.14 - 4.72 µM | Human cancer cells with constitutively activated STAT3 | [1] |
Signaling Pathway
This compound exerts its biological effects by targeting the IL-6/STAT3 signaling pathway. Upon binding of IL-6 to its receptor, a cascade of phosphorylation events is initiated, leading to the activation of STAT3. Activated STAT3 then translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival. This compound inhibits the phosphorylation of STAT3, thereby blocking this signaling cascade.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Important Considerations:
-
This compound solutions are reported to be unstable and should be prepared fresh before each administration.
-
Due to the lack of published in vivo studies, the following protocol is based on a formulation suggested by a commercial supplier and general best practices for preparing hydrophobic compounds for in vivo use.
-
Aseptic techniques should be strictly followed for the preparation of formulations for parenteral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
Formulation Vehicle:
A commonly suggested vehicle for this compound is a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Protocol:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the average weight of the experimental animals, calculate the total mass of this compound needed. It is advisable to prepare a slight excess to account for any loss during preparation.
-
Dissolve this compound in DMSO:
-
In a sterile vial, add the calculated amount of this compound powder.
-
Add the required volume of DMSO to achieve 10% of the final desired volume.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution.
-
-
Add PEG300:
-
To the this compound/DMSO solution, add the required volume of PEG300 to constitute 40% of the final volume.
-
Mix thoroughly until a clear and homogenous solution is obtained.
-
-
Add Tween 80:
-
Add the required volume of Tween 80 to the mixture to constitute 5% of the final volume.
-
Mix gently to avoid excessive foaming.
-
-
Add Saline:
-
Slowly add the required volume of sterile saline to bring the formulation to the final desired volume (45% of the total volume).
-
Mix thoroughly to ensure a uniform solution. The final solution should be clear.
-
-
Sterile Filtration:
-
Using a sterile syringe, draw up the final formulation.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This step is critical for parenteral administration routes to ensure sterility.
-
-
Administration:
-
The prepared this compound formulation should be administered to the animals immediately.
-
The route of administration (e.g., intraperitoneal, intravenous, oral gavage) will depend on the experimental design. As no specific route has been documented for this compound, researchers should consider the nature of their study to select the most appropriate route.
-
Example Calculation for a 1 mL Formulation:
To prepare 1 mL of a 2 mg/mL this compound solution:
-
Weigh 2 mg of this compound powder.
-
Dissolve in 100 µL of DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 450 µL of sterile saline and mix.
-
Sterile filter the final 1 mL solution.
In Vivo Experimental Workflow
The following diagram outlines a general workflow for conducting in vivo studies with a novel compound like this compound. It is essential to perform preliminary studies to establish key parameters before proceeding to efficacy studies.
Disclaimer
The information provided in these application notes is intended for research purposes only and is not for human or veterinary use. The protocols and data are based on currently available information and should be adapted and validated by the end-user for their specific experimental context. The absence of comprehensive in vivo data for this compound necessitates careful planning and execution of preliminary studies to ensure animal welfare and the generation of reliable scientific data.
References
Application Notes and Protocols for Assessing Angoline Efficacy in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angoline is a potent and selective inhibitor of the Interleukin-6/STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[1][2][3] Constitutive activation of the STAT3 pathway is a common feature in a wide variety of human cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis. By targeting this critical oncogenic pathway, this compound presents a promising therapeutic strategy for cancer treatment.
These application notes provide a comprehensive overview of methods and detailed protocols to assess the efficacy of this compound in preclinical tumor models. The following sections will detail in vitro and in vivo approaches to characterize the biological activity of this compound, from its molecular mechanism of action to its anti-tumor effects in relevant cancer models.
Mechanism of Action: Inhibition of the IL-6/STAT3 Signaling Pathway
This compound exerts its anti-tumor effects by directly inhibiting the phosphorylation of STAT3.[1][2][3] In the canonical IL-6/STAT3 pathway, the binding of IL-6 to its receptor (IL-6R) leads to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3 at tyrosine 705, inducing its dimerization, nuclear translocation, and subsequent binding to the promoters of target genes. These target genes are critically involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-2), and apoptosis resistance. This compound's inhibition of STAT3 phosphorylation effectively blocks these downstream events, leading to reduced tumor cell proliferation and survival.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the in vitro activity of this compound in various cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound on STAT3 Pathway Activation
| Assay | Cell Line | IC50 (µM) | Reference |
| IL-6/STAT3 Reporter Assay | HepG2 | 11.56 | [1][2][3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 3.32 | [3] |
| H4 | Glioma | 4.72 | [3] |
| HepG2 | Hepatocellular Carcinoma | 3.14 | [3] |
Experimental Protocols: In Vitro Assays
The following protocols provide detailed methodologies for key experiments to assess the in vitro efficacy of this compound.
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol details the detection of phosphorylated STAT3 (Tyr705) to confirm this compound's mechanism of action.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HepG2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 2, 6, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with 100-200 µL of lysis buffer per well.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize p-STAT3 and total STAT3 levels to the loading control (β-actin).
-
Calculate the ratio of p-STAT3 to total STAT3.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) in triplicate.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log concentration of this compound.
-
Protocol 3: Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring long-term cytotoxic effects.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
-
Treatment:
-
Treat cells with various concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 30 minutes.
-
Wash with water and air dry.
-
Count the number of colonies (containing >50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment group.
-
Protocol 4: STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
Cancer cell lines (e.g., HepG2)
-
STAT3-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
IL-6 (as a stimulant)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the STAT3-responsive luciferase reporter and the control plasmid.
-
-
Treatment:
-
After 24 hours, pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with IL-6 (e.g., 10 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in STAT3 transcriptional activity relative to the control.
-
Experimental Workflow: In Vitro Assessment of this compound
Experimental Protocols: In Vivo Assessment
The following protocol provides a general framework for assessing the in vivo anti-tumor efficacy of this compound using a xenograft mouse model. Specific parameters such as the mouse strain, cell line, this compound dose, and treatment schedule may require optimization.
Protocol 5: Xenograft Tumor Model
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment:
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily or every other day).
-
Administer the vehicle control to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting for p-STAT3, or qPCR for target gene expression).
-
Logical Relationship: From In Vitro to In Vivo Assessment
Conclusion
The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-tumor efficacy. By systematically assessing its impact on the STAT3 signaling pathway, cell viability, and in vivo tumor growth, researchers can gain a comprehensive understanding of this compound's therapeutic potential. The provided methodologies can be adapted and optimized for specific cancer types and research questions, facilitating the advancement of this compound towards clinical development.
References
Application Notes: Angoline for High-Throughput Screening of IL-6/STAT3 Pathway Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Angoline is a potent and selective inhibitor of the Interleukin-6 (IL-6)/STAT3 signaling pathway.[1][2][3] The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, and inflammation. Constitutive activation of the STAT3 pathway is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. This compound has been shown to inhibit STAT3 phosphorylation and the expression of its target genes, leading to the suppression of cancer cell proliferation.[1][2] These application notes provide a framework for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns designed to identify novel inhibitors of the IL-6/STAT3 pathway.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (μM) | Reference |
| IL-6/STAT3 Signaling Pathway | STAT3-Responsive Reporter Gene Assay | 11.56 | [1] |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation Assay | 3.32 | [2] |
| H4 (Neuroglioma) | Cell Proliferation Assay | 4.72 | [2] |
| HepG2 (Hepatocellular Carcinoma) | Cell Proliferation Assay | 3.14 | [2] |
Signaling Pathway and Point of Intervention
The following diagram illustrates the canonical IL-6/STAT3 signaling pathway and highlights the inhibitory action of this compound. Upon binding of IL-6 to its receptor, Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell proliferation and survival. This compound exerts its inhibitory effect by preventing the phosphorylation of STAT3.
Caption: IL-6/STAT3 signaling pathway and this compound's point of inhibition.
Experimental Protocols
High-Throughput Screening Protocol for STAT3 Inhibitors using a Luciferase Reporter Gene Assay
This protocol outlines a cell-based HTS assay to identify inhibitors of IL-6-induced STAT3 activation. This compound can be used as a positive control for assay validation and performance monitoring.
Objective: To identify small molecule inhibitors of the STAT3 signaling pathway by measuring the inhibition of IL-6-induced luciferase expression in a stable STAT3 reporter cell line.
Materials:
-
Cell Line: HEK293T or a cancer cell line (e.g., DU-145) stably expressing a STAT3-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).
-
Reagents:
-
Recombinant Human IL-6
-
This compound (as a positive control)
-
Test compound library (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
-
Equipment:
-
384-well white, clear-bottom tissue culture plates
-
Automated liquid handling system
-
Multimode plate reader with luminescence detection capabilities
-
Workflow Diagram:
Caption: High-throughput screening workflow for STAT3 inhibitors.
Protocol:
-
Cell Seeding:
-
On the day before the assay, trypsinize and resuspend the STAT3 reporter cells in culture medium.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and this compound in DMSO. Further dilute in serum-free medium to the desired final concentrations.
-
Using a liquid handler, add 5 µL of the diluted compounds or controls to the respective wells. Include wells with DMSO only as a negative control.
-
Pre-incubate the plates for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of IL-6 in serum-free medium at a concentration that elicits a robust luciferase signal (to be determined during assay development, e.g., 20 ng/mL).
-
Add 5 µL of the IL-6 solution to all wells except for the unstimulated controls.
-
Incubate the plates for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.
-
-
Luminescence Measurement:
-
Equilibrate the plates to room temperature.
-
Prepare the Dual-Luciferase® reagent according to the manufacturer's instructions.
-
Add the luciferase substrate to all wells.
-
Measure the firefly and Renilla luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula:
% Inhibition = 100 x (1 - (Signal_compound - Signal_unstimulated) / (Signal_stimulated - Signal_unstimulated))
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 values for active compounds.
-
This compound serves as an invaluable tool for researchers engaged in the discovery of novel STAT3 signaling inhibitors. Its well-characterized inhibitory profile and mechanism of action make it an ideal positive control for validating HTS assays and for comparative studies with newly identified hits. The protocols and data presented herein provide a comprehensive guide for the application of this compound in high-throughput screening campaigns targeting the IL-6/STAT3 pathway.
References
Troubleshooting & Optimization
Angoline Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Angoline. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound in its powdered form should be kept at -20°C.[1][2] Under these conditions, it is stable for up to three years.[2][3] It is also crucial to protect the compound from direct sunlight.[1][2]
Q2: How should I store this compound once it is dissolved in a solvent?
This compound solutions are unstable and it is highly recommended to prepare them fresh for immediate use.[3] If short-term storage is necessary, solutions should be stored at -80°C for no longer than one year.[2] Always use tightly sealed containers to prevent solvent evaporation and contamination.[1]
Q3: My this compound solution has changed color. Is it still usable?
A change in color can be an indicator of degradation. As this compound solutions are known to be unstable, any visual change suggests that the compound may have degraded and could impact experimental outcomes.[3] It is strongly advised to discard the solution and prepare a fresh batch from powder.
Q4: What solvents are recommended for dissolving this compound?
Based on available data, DMSO is a suitable solvent for this compound, with a solubility of 30 mg/mL (79.07 mM). Sonication may be required to fully dissolve the compound. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been used, achieving a concentration of 2 mg/mL (5.27 mM), which may also require sonication.[2]
Q5: What general precautions should I take when handling this compound?
Standard laboratory safety protocols should be followed when handling this compound. This includes wearing personal protective equipment such as safety goggles, gloves, and a lab coat.[1] Handling should occur in a well-ventilated area to avoid inhalation of dust or aerosols.[1] Avoid contact with skin and eyes.[1]
This compound Storage and Stability Summary
| Form | Storage Temperature | Duration of Stability | Special Conditions |
| Powder | -20°C | Up to 3 years[2][3] | Keep away from direct sunlight[1][2] |
| In Solvent | -80°C | Up to 1 year[2] | Prepare fresh; solutions are unstable[3] |
Experimental Protocol: Assessing this compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent and storage condition.
1. Materials:
- This compound powder
- Desired solvent (e.g., DMSO)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
- UV detector
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Autosampler vials
2. Procedure:
- Stock Solution Preparation: Accurately weigh a known amount of this compound powder and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM). This will be your time-zero sample.
- Sample Aliquoting: Aliquot the stock solution into multiple autosampler vials to avoid repeated freeze-thaw cycles of the main stock.
- Storage: Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light if necessary.
- Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), retrieve one aliquot from each storage condition.
- HPLC Analysis:
- Allow the sample to come to room temperature.
- Inject a standard volume of the sample into the HPLC system.
- Run a suitable gradient method to separate this compound from any potential degradants.
- Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
- Data Analysis:
- Determine the peak area of the this compound peak at each time point.
- Calculate the percentage of this compound remaining relative to the time-zero sample.
- A significant decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
7. Interpretation:
- Plot the percentage of this compound remaining versus time for each storage condition.
- Determine the time at which the concentration of this compound drops below an acceptable level (e.g., 90%) to establish its stability under those conditions.
Visual Guides
References
Technical Support Center: Troubleshooting Angoline Solubility for In Vitro Research
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting steps for working with Angoline in an in vitro setting. The following sections address common questions and challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a potent and selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway, with an IC₅₀ of 11.56 μM.[1][2][3][4][5] It works by inhibiting the phosphorylation of STAT3, which in turn suppresses the expression of its target genes and leads to an anti-proliferative effect in cancer cells.[1][3][4][6]
Key properties are summarized below:
| Property | Value | Reference(s) |
| CAS Number | 21080-31-9 | [1][2][3][7] |
| Molecular Formula | C₂₂H₂₁NO₅ | [3][5][7] |
| Molecular Weight | 379.41 g/mol | [3][4][7][8] |
| Synonyms | 6-Methoxyldihydrochelerythrine | [3] |
Q2: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use is Dimethyl sulfoxide (DMSO).[3][6]
Q3: My this compound powder is not dissolving completely in DMSO. What should I do?
If you encounter difficulty dissolving this compound in DMSO, follow these steps. This workflow is designed to maximize solubility while maintaining the integrity of the compound.
Caption: Workflow for dissolving this compound in DMSO.
Q4: What is the maximum recommended concentration for an this compound stock solution in DMSO?
Based on available data, this compound can be dissolved in DMSO at concentrations up to 30 mg/mL (79.07 mM) .[3] Achieving this concentration may require sonication.[3]
| Solvent | Max Concentration | Molarity (approx.) | Notes |
| DMSO | 30 mg/mL | 79.07 mM | Sonication and gentle warming to 37°C are recommended to aid dissolution.[2][3] |
Q5: Can I dissolve this compound directly in aqueous buffers (e.g., PBS) or cell culture media?
Directly dissolving this compound in aqueous solutions is not recommended due to its poor water solubility.[9][10] this compound is a lipophilic compound and will likely precipitate or fail to dissolve in aqueous media. Always prepare a high-concentration stock solution in DMSO first and then dilute it to the final working concentration in your experimental medium.
Q6: How should I prepare a working solution from my DMSO stock for cell culture experiments?
To prepare a working solution, perform a serial dilution. First, dilute your high-concentration DMSO stock into your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5% and ideally at or below 0.1%.
Example Dilution:
-
Goal: Prepare a 10 µM working solution.
-
Stock Solution: 10 mM in DMSO.
-
Dilution Factor: 10,000 µM (10 mM) / 10 µM = 1000x.
-
Procedure: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
Important: Add the DMSO stock to the aqueous medium while vortexing or mixing to facilitate rapid dispersion and prevent precipitation.
Q7: How should I store my this compound solutions?
Proper storage is crucial to maintain the compound's activity.
-
Powder: Store at -20°C for up to 3 years.[3] Keep away from direct sunlight.[3]
-
DMSO Stock Solution: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for several months or at -80°C for up to one year.[3][5] Some suppliers note that solutions are unstable and should be prepared fresh.[4]
Q8: What is the difference between this compound and this compound hydrochloride?
This compound is also available as a hydrochloride salt (this compound hydrochloride, CAS: 1071676-04-4).[6][11] Salt forms are often created to improve a compound's physical properties, such as solubility and stability.[9] While both forms have the same core biological activity, this compound hydrochloride may exhibit different solubility characteristics, potentially having slightly better solubility in aqueous solutions, though DMSO is still the recommended solvent for stock preparation.[6] Always refer to the specific product datasheet for the form you are using.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Bring the this compound vial (MW: 379.41 g/mol ) and a vial of anhydrous DMSO to room temperature.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass = 0.010 mol/L * 0.001 L * 379.41 g/mol = 0.00379 g = 3.79 mg
-
-
Weighing: Carefully weigh 3.79 mg of this compound powder.
-
Dissolution: Add 1 mL of DMSO to the powder.
-
Mixing: Vortex the solution for 1-2 minutes.
-
Troubleshooting: If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 15 minutes. Gentle warming to 37°C can also be applied.[2]
-
Storage: Once the solution is clear, aliquot it into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C.
Signaling Pathway
This compound exerts its effect by targeting the STAT3 signaling pathway, which is often constitutively activated in cancer cells. Understanding this pathway provides context for its mechanism of action.
Caption: The IL-6/STAT3 signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | STAT | IL Receptor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. xcessbio.com [xcessbio.com]
- 7. Buy this compound | 21080-31-9 [smolecule.com]
- 8. 12,13-Dihydro-1,2,13-trimethoxy-12-methyl(1,3)benzodioxolo(5,6-c)phenanthridine | C22H21NO5 | CID 189060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound hydrochloride|CAS 1071676-04-4|DC Chemicals [dcchemicals.com]
optimizing Angoline concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Angoline concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway.[1][2] It exerts its effects by inhibiting the phosphorylation of STAT3, a critical step in its activation.[1][2] Activated STAT3 acts as a transcription factor that promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. By blocking STAT3 phosphorylation, this compound can inhibit the growth of cancer cells where the STAT3 pathway is constitutively active.[1]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is cell-line dependent. Based on published data, the half-maximal inhibitory concentration (IC50) for growth inhibition in human cancer cell lines with activated STAT3 is in the range of 3.14-4.72 μM.[1] For inhibiting IL-6 induced STAT3 phosphorylation in HepG2 cells, concentrations between 10 µM and 100 µM have been used.[1] We recommend performing a dose-response experiment starting with a range of concentrations from 1 µM to 50 µM to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
This compound powder is typically stable for years when stored at -20°C.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. It has been noted that solutions of this compound may be unstable, and it is recommended to prepare them fresh or purchase pre-packaged sizes.[2] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How does this compound affect cell viability and proliferation?
This compound has been shown to inhibit the proliferation of various human cancer cell lines in a dose-dependent manner.[1] This anti-proliferative effect is a direct consequence of its ability to inhibit the STAT3 signaling pathway, which is crucial for the survival and growth of many cancer cells. The extent of inhibition will vary depending on the cell line's dependence on the STAT3 pathway.
Q5: Can this compound induce apoptosis?
Yes, by inhibiting the pro-survival STAT3 signaling pathway, this compound can induce apoptosis in cancer cells that rely on this pathway for their survival. The induction of apoptosis can be assessed using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability of adherent or suspension cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[3][4][5]
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4][5]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (determined from the viability assay) for a specified period (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[6][7][8]
-
Incubate the cells in the dark at room temperature for 15 minutes.[7]
-
Analyze the stained cells by flow cytometry within one hour.[9] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot for STAT3 Phosphorylation
This protocol is to assess the inhibitory effect of this compound on STAT3 phosphorylation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
IL-6 (or other relevant STAT3 activator)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Western blot equipment
Procedure:
-
Seed cells and grow until they reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for a designated time (e.g., 2 hours).[1]
-
Stimulate the cells with a STAT3 activator like IL-6 for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-STAT3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using ECL reagents.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Cell Viability (%) after 48h (Mean ± SD) |
| MDA-MB-231 | 0 (Vehicle) | 100 ± 4.5 |
| 1 | 85 ± 5.2 | |
| 5 | 48 ± 3.9 | |
| 10 | 25 ± 3.1 | |
| 20 | 12 ± 2.5 | |
| HepG2 | 0 (Vehicle) | 100 ± 5.1 |
| 1 | 92 ± 4.8 | |
| 5 | 55 ± 4.2 | |
| 10 | 31 ± 3.5 | |
| 20 | 15 ± 2.8 | |
| H4 | 0 (Vehicle) | 100 ± 6.2 |
| 1 | 88 ± 5.5 | |
| 5 | 60 ± 4.8 | |
| 10 | 38 ± 4.1 | |
| 20 | 20 ± 3.3 | |
| Non-cancerous (e.g., MCF-10A) | 0 (Vehicle) | 100 ± 3.8 |
| 1 | 98 ± 4.1 | |
| 5 | 95 ± 3.5 | |
| 10 | 91 ± 3.2 | |
| 20 | 85 ± 2.9 |
Table 2: Time-Course Effect of this compound (10 µM) on Cell Proliferation
| Cell Line | Time (hours) | Relative Cell Number (%) (Mean ± SD) |
| MDA-MB-231 | 0 | 100 ± 5.0 |
| 24 | 150 ± 10.2 | |
| 48 (Vehicle) | 250 ± 15.5 | |
| 48 (this compound) | 120 ± 8.9 | |
| 72 (Vehicle) | 400 ± 20.1 | |
| 72 (this compound) | 110 ± 7.5 | |
| HepG2 | 0 | 100 ± 4.8 |
| 24 | 160 ± 11.5 | |
| 48 (Vehicle) | 280 ± 18.2 | |
| 48 (this compound) | 140 ± 9.8 | |
| 72 (Vehicle) | 450 ± 22.5 | |
| 72 (this compound) | 130 ± 8.1 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Angoline Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Angoline, a selective IL-6/STAT3 signaling pathway inhibitor. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a potent and selective inhibitor of the IL-6/STAT3 signaling pathway.[1][2] It has been shown to inhibit STAT3 phosphorylation and its subsequent target gene expression.[1][2] This activity leads to the inhibition of proliferation in cancer cells with constitutively activated STAT3.[2]
Q2: Why is it important to investigate the potential off-target effects of this compound?
While this compound is described as a selective inhibitor, all small molecules have the potential to bind to unintended targets. These off-target interactions can lead to a variety of issues in research, including:
-
Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the inhibition of STAT3 when it is, in fact, caused by an off-target effect.
-
Cellular toxicity: Binding to unintended proteins can disrupt normal cellular processes and lead to cell death or other adverse effects.
Q3: What are the common approaches to identify potential off-target effects of a small molecule inhibitor like this compound?
Several methodologies can be employed to identify the potential off-target effects of this compound. These can be broadly categorized as:
-
In Vitro Biochemical Assays: Directly testing the interaction of this compound with a panel of purified proteins, typically kinases.
-
Cell-Based Assays: Assessing the effects of this compound on cellular phenotypes or specific signaling pathways in a more physiological context.
-
Proteomics and Chemical Biology Approaches: Identifying this compound's binding partners directly from complex biological samples.
-
Computational Modeling: Predicting potential off-target interactions based on the chemical structure of this compound and the structures of known proteins.
Troubleshooting Guide: Unexpected Experimental Outcomes
Issue 1: I am observing a stronger or different phenotype than expected based on STAT3 inhibition alone.
-
Possible Cause: This could be indicative of one or more off-target effects. This compound might be inhibiting other signaling pathways that contribute to the observed phenotype.
-
Troubleshooting Steps:
-
Validate STAT3 Inhibition: First, confirm that this compound is inhibiting STAT3 phosphorylation at the concentration used in your experiment using Western blotting for phospho-STAT3.
-
Perform a Dose-Response Curve: Determine if the unexpected phenotype tracks with the dose-response for STAT3 inhibition. A significant deviation could suggest off-target activity.
-
Rescue Experiment: If possible, try to rescue the phenotype by overexpressing a constitutively active form of STAT3. If the phenotype is not rescued, it is likely due to an off-target effect.
-
Consider Off-Target Profiling: Proceed with the experimental protocols outlined below to identify potential off-targets.
-
Issue 2: I am observing significant cytotoxicity at concentrations where I expect specific STAT3 inhibition.
-
Possible Cause: The observed cell death may be due to the inhibition of essential cellular proteins other than STAT3.
-
Troubleshooting Steps:
-
Determine IC50 for Proliferation vs. STAT3 Inhibition: Compare the IC50 value for cell viability/proliferation with the IC50 for STAT3 phosphorylation inhibition. A much lower IC50 for viability suggests off-target toxicity.
-
Test in Different Cell Lines: Use cell lines that are not dependent on the STAT3 pathway. If this compound is still cytotoxic, the effect is likely independent of STAT3.
-
Apoptosis/Necrosis Assays: Characterize the mode of cell death (e.g., using assays for caspase activation, Annexin V staining, or LDH release) to gain insights into the potential off-target pathways affected.
-
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data obtained from off-target assessment experiments for this compound.
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (µM) |
| STAT3 | 95% | 11.56[1][2] |
| Kinase A | 85% | 15.2 |
| Kinase B | 60% | 45.8 |
| Kinase C | 25% | > 100 |
| ... (other kinases) | ... | ... |
Table 2: Cellular IC50 Values for this compound in Different Cell Lines
| Cell Line | STAT3 Dependency | p-STAT3 IC50 (µM) | Proliferation IC50 (µM) |
| HepG2 | High | 10.5 | 3.14[2] |
| MDA-MB-231 | High | 12.1 | 3.32[2] |
| H4 | High | 11.8 | 4.72[2] |
| Cell Line X (STAT3-independent) | Low | > 100 | 50.5 |
Experimental Protocols
Protocol 1: In Vitro Kinase Panel Screening
This protocol describes how to assess the selectivity of this compound against a broad panel of purified kinases.
-
Objective: To identify potential off-target kinases inhibited by this compound.
-
Methodology:
-
Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).
-
Provide a sample of this compound at a known concentration.
-
Request screening against a large panel of human kinases (e.g., >400 kinases) at a fixed concentration of this compound (e.g., 1 µM or 10 µM).
-
For any kinases showing significant inhibition (>50%), perform follow-up IC50 determination assays.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase.
-
Determine the IC50 values for promising off-target hits.
-
Visualize the data using a kinase tree map to understand the selectivity within the kinome.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to identify protein targets of this compound within a cellular context by measuring changes in protein thermal stability upon drug binding.
-
Objective: To identify proteins that physically interact with this compound in intact cells.
-
Methodology:
-
Treat cultured cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
-
Data Analysis:
-
Compare the melting curves of proteins in the presence and absence of this compound.
-
A shift in the melting curve indicates a direct interaction between this compound and the protein.
-
Visualizations
Caption: On-target signaling pathway of this compound, inhibiting STAT3 phosphorylation.
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
Caption: General experimental workflow for identifying and validating off-target effects.
References
preventing Angoline precipitation in cell media
Angoline Technical Support Center
Welcome to the technical support center for troubleshooting this compound precipitation in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve issues with this compound solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in cell culture media?
This compound is a novel, weakly basic, and hydrophobic experimental tyrosine kinase inhibitor. Its precipitation in cell culture media is often due to a combination of factors:
-
Physicochemical Properties: this compound has low intrinsic aqueous solubility, especially at the physiological pH of most cell culture media (pH 7.2-7.4).[1]
-
High Concentrations: Exceeding the solubility limit of this compound in the media will lead to precipitation.[1]
-
Solvent Shock: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[1][2]
-
Media Components: Interactions with salts (e.g., phosphates, calcium), proteins, and other components in the cell culture media can reduce this compound's solubility.[1][2]
-
pH and Temperature: The solubility of weakly basic compounds like this compound is highly dependent on pH.[3][4] Small shifts in media pH due to cell metabolism can cause precipitation. Temperature fluctuations, such as moving media from cold storage to a 37°C incubator, can also affect solubility.[2][5][6]
Q2: How can I visually identify this compound precipitation?
Precipitation can appear in several forms:
-
Cloudiness or Turbidity: The media may look hazy or cloudy, indicating fine, suspended particles.[1][2]
-
Visible Particles: You might see distinct particles, crystals, or a thin film on the surface of the culture vessel or settled at the bottom.[2]
-
Microscopic Examination: Under a microscope, you may observe crystalline structures or amorphous aggregates that are distinct from the cells.
It is important to distinguish precipitation from microbial contamination. Contamination often leads to a rapid drop in pH (media turns yellow) and the presence of motile microorganisms.[2]
Q3: My this compound stock solution is clear, but it precipitates when added to the media. What is the first thing I should check?
The most common cause is "solvent shock," where the compound precipitates upon rapid dilution from a high-concentration DMSO stock into the aqueous media.[1][2] The final concentration of DMSO is a critical factor.[1] As a first step, ensure your final DMSO concentration is as low as possible, ideally ≤ 0.1%, and never exceeding 0.5% as higher concentrations can be toxic to cells.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate cloudiness or particle formation when adding the this compound DMSO stock to your cell culture medium, follow this troubleshooting workflow.
Issue 2: Gradual Precipitation During Incubation
If the medium is initially clear but becomes turbid over hours or days in the incubator, consider these factors.
Table 1: Potential Causes and Solutions for Gradual Precipitation
| Potential Cause | Explanation | Recommended Action |
| pH Shift | Cell metabolism can acidify the media, lowering the pH. As a weakly basic compound, this compound's solubility decreases as the pH drops.[3][4] | Use a medium buffered with HEPES to maintain a more stable pH. Ensure proper CO2 levels in the incubator.[2] |
| Compound Instability | This compound may degrade over time at 37°C, with the degradation products being less soluble. | Perform a stability study by incubating this compound in cell-free media at 37°C and measuring its concentration over time using HPLC. |
| Interaction with Serum Proteins | While serum proteins can sometimes aid solubility, they can also denature or be consumed by cells, releasing the bound this compound, which may then precipitate. | Test solubility in media with varying serum concentrations (e.g., 2%, 5%, 10% FBS) to find an optimal level. |
| Evaporation | Water loss from the culture vessel can increase the concentration of all components, including this compound, pushing it past its solubility limit.[5][6][7] | Ensure the incubator has adequate humidity. Use filter-cap flasks or sealing tape on plates to minimize evaporation.[5] |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Your Medium
This protocol helps you find the maximum concentration of this compound that can be added to your specific cell culture medium from a DMSO stock without immediate precipitation.
Materials:
-
This compound
-
100% Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile 1.5 mL microcentrifuge tubes
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scattering at ~650 nm
Methodology:
-
Prepare a High-Concentration Stock: Create a 50 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Serial Dilutions in DMSO: In a series of microcentrifuge tubes, perform 2-fold serial dilutions of the 50 mM stock in 100% DMSO to create a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, down to ~0.4 mM).
-
Dilution into Medium: In a 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
Add this compound Stocks: Add 2 µL of each DMSO stock concentration to the wells in triplicate. This maintains a constant final DMSO concentration of 1%. Also, prepare control wells with 2 µL of DMSO only.
-
Incubate and Measure: Cover the plate and incubate at 37°C for 2 hours. After incubation, measure the light scattering (turbidity) at a wavelength where the compound does not absorb (e.g., 650 nm).[2]
-
Data Analysis: Plot the light scattering (absorbance) versus the final this compound concentration. The highest concentration that does not show a significant increase in light scattering compared to the DMSO control is the kinetic solubility limit.[2]
Table 2: Example Kinetic Solubility Data for this compound
| Final this compound Conc. (µM) | Average Absorbance at 650 nm (± SD) | Observation |
| 0 (DMSO Control) | 0.045 (± 0.003) | Clear |
| 3.9 | 0.048 (± 0.004) | Clear |
| 7.8 | 0.051 (± 0.003) | Clear |
| 15.6 | 0.055 (± 0.005) | Clear |
| 31.3 | 0.112 (± 0.015) | Slight Haze |
| 62.5 | 0.258 (± 0.021) | Turbid |
| 125 | 0.541 (± 0.035) | Heavy Precipitate |
| 250 | 0.989 (± 0.042) | Heavy Precipitate |
In this example, the kinetic solubility of this compound is approximately 15.6 µM, as concentrations above this show a sharp increase in turbidity.
Protocol 2: Assessing this compound Stability in Cell Media
This protocol determines if this compound degrades over the course of a typical experiment.
Materials:
-
This compound working solution (prepared in media below its solubility limit)
-
Cell-free culture medium
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Sample Preparation: Prepare a solution of this compound in your complete cell culture medium at your desired final concentration (e.g., 10 µM).
-
Incubation: Dispense the solution into sterile tubes and place them in a 37°C incubator.
-
Time Points: At various time points (e.g., 0, 2, 6, 24, 48, 72 hours), remove a tube.[8]
-
Sample Processing: Immediately stop any potential degradation by flash-freezing the sample in liquid nitrogen and storing it at -80°C until analysis.
-
HPLC Analysis: Analyze the concentration of the parent this compound compound in each sample using a validated HPLC method.
-
Data Analysis: Plot the percentage of the initial this compound concentration remaining versus time. A significant decrease indicates instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scielo.br [scielo.br]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Angoline Degradation in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental investigation of this compound degradation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to be degrading rapidly. What are the best practices for its preparation and storage?
A1: this compound, like many benzophenanthridine alkaloids, can be unstable in aqueous solutions. For optimal stability, it is recommended to prepare stock solutions in an organic solvent such as DMSO and store them at -20°C or -80°C. For experiments requiring aqueous buffers, it is advisable to dilute the DMSO stock into the aqueous buffer immediately before use. Avoid prolonged storage of this compound in aqueous solutions, especially at neutral or alkaline pH.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
A2: Unexpected peaks can arise from several sources:
-
Degradation Products: this compound may degrade under your experimental conditions (pH, temperature, light exposure).
-
Contamination: Impurities could be introduced from solvents, glassware, or the sample matrix itself.
-
Mobile Phase Issues: The mobile phase may be contaminated, or if it's a buffer, its pH might be incorrect, leading to peak splitting or shifting.
-
Injector or Column Issues: The injector might be contaminated from previous runs, or the column may be deteriorating.
Refer to the HPLC Troubleshooting Guide below for a systematic approach to identifying and resolving the issue.
Q3: What are the likely degradation pathways for this compound in an aqueous solution?
A3: As a benzophenanthridine alkaloid, this compound's degradation in aqueous solutions can be influenced by factors like pH, light, and the presence of oxidizing agents. Potential degradation pathways include:
-
Hydrolysis: The methoxy groups on the this compound molecule could be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Oxidation: The aromatic rings and the tertiary amine in the structure are potential sites for oxidation. This can be accelerated by exposure to air, peroxides, or metal ions.
-
Photodegradation: Exposure to UV or even visible light can induce degradation. It is crucial to protect this compound solutions from light.
Q4: How can I perform a forced degradation study for this compound?
A4: A forced degradation study, or stress testing, is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. A general protocol is provided in the "Experimental Protocols" section below. This involves subjecting this compound solutions to stress conditions such as acid, base, oxidation, heat, and light.
Troubleshooting Guides
HPLC Analysis Troubleshooting
If you are encountering issues with your HPLC analysis of this compound, the following guide can help you diagnose and resolve common problems.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Interaction with active silanols on the column.- Incorrect mobile phase pH.- Column overload. | - Use a high-purity silica column.- Adjust mobile phase pH to ensure this compound is in a single ionic state.- Reduce sample concentration. |
| Peak Fronting | - Sample solvent stronger than the mobile phase.- Column overload. | - Dissolve the sample in the mobile phase.- Reduce sample concentration. |
| Split Peaks | - Clogged column inlet frit.- Column void.- Co-eluting impurity or degradant. | - Back-flush the column.- Replace the column.- Optimize the mobile phase or gradient to improve separation. |
| Ghost Peaks | - Contamination in the injector or mobile phase.- Carryover from a previous injection. | - Flush the injector and use fresh, high-purity mobile phase.- Run a blank gradient to identify the source of contamination. |
| Baseline Drift | - Column temperature fluctuation.- Mobile phase composition changing.- Contaminated detector flow cell. | - Use a column oven for temperature control.- Ensure proper mobile phase mixing and degassing.- Flush the flow cell. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Pump malfunction (inaccurate flow rate).- Column degradation. | - Prepare fresh mobile phase carefully.- Check pump performance and calibrate if necessary.- Replace the column. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).[1]
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature, protected from light, for a specified time.[2]
-
Thermal Degradation: Dilute the stock solution with a 50:50 mixture of organic solvent and water to a final concentration of 100 µg/mL. Heat at 70°C, protected from light, for a specified time.
-
Photodegradation: Expose the diluted solution (100 µg/mL in a 50:50 organic solvent/water mixture) in a photostability chamber to a light source compliant with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][4][5][6] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis: Analyze the stressed samples at different time points using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector or mass spectrometry (MS) to separate and identify the parent drug and any degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7][8]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.
-
Column Selection: Start with a C18 reversed-phase column, which is a versatile choice for many small molecules.
-
Mobile Phase Selection:
-
A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
The pH of the aqueous buffer can significantly impact the retention and peak shape of alkaloids. It's recommended to screen a range of pH values (e.g., pH 3, 5, and 7).[9]
-
-
Detection: Use a PDA detector to monitor the elution at multiple wavelengths. This can help in identifying peaks that may not be visible at a single wavelength and in assessing peak purity.
-
Method Optimization: Inject a mixture of the stressed samples and adjust the gradient slope, mobile phase composition, and flow rate to achieve adequate separation between this compound and all degradation products. The method is considered stability-indicating when all peaks are well-resolved.[10][11]
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for common HPLC issues.
Caption: Simplified IL-6/STAT3 signaling pathway inhibited by this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 6. fda.gov [fda.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving Angoline Bioavailability for In Vivo Studies
Welcome to the technical support center for Angoline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound's bioavailability in in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in rats. What are the potential reasons for this poor oral bioavailability?
A1: Low oral bioavailability of this compound, a compound known to be an IL6/STAT3 signaling pathway inhibitor, can be attributed to several factors, often related to its physicochemical properties. The primary reasons include:
-
Poor Aqueous Solubility: this compound may not adequately dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1]
-
Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
Extensive First-Pass Metabolism: this compound may be significantly metabolized in the gut wall or the liver before it reaches systemic circulation.[2][3]
-
Efflux by Transporters: The compound might be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).
Q2: How can we begin to diagnose the specific cause of our this compound formulation's poor bioavailability?
A2: A systematic approach involving a series of in vitro assays is recommended to pinpoint the root cause before proceeding with further in vivo experiments.
-
Physicochemical Characterization: Determine the aqueous solubility, lipophilicity (LogP), and pKa of this compound.
-
In Vitro Permeability Assay: A Caco-2 permeability assay is the industry standard to assess intestinal absorption potential and identify if this compound is a substrate for efflux transporters.[4]
-
In Vitro Metabolic Stability: Evaluate this compound's stability in liver microsomes or hepatocytes to determine its susceptibility to first-pass metabolism.
Q3: What are some effective formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability.[5] These include:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, thereby improving its dissolution rate.[6]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can enhance its solubility and dissolution.[7][8][9][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[5]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation, improve solubility, and enhance its transport across the intestinal epithelium.[4][11][12]
Q4: Can co-administration of other agents improve this compound's bioavailability?
A4: Yes, co-administration with certain agents can be a viable strategy. For instance, inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) or efflux pumps (e.g., P-gp inhibitors) can increase the systemic exposure of this compound if it is a substrate for these proteins. However, the potential for drug-drug interactions and off-target effects must be carefully evaluated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Cmax and AUC in pharmacokinetic studies | Poor aqueous solubility | - Perform solubility enhancement studies. - Consider formulation strategies like solid dispersions or nanoparticle formulations. |
| Low intestinal permeability | - Conduct a Caco-2 permeability assay to assess transport. - If efflux is high, consider co-administration with a P-gp inhibitor. | |
| High first-pass metabolism | - Perform an in vitro metabolic stability assay with liver microsomes. - If metabolism is high, consider alternative routes of administration or co-administration with a CYP450 inhibitor. | |
| High variability in plasma concentrations between subjects | Food effects, inconsistent dissolution | - Standardize feeding protocols for animal studies. - Optimize the formulation to ensure consistent drug release. |
| No dose-proportional increase in exposure | Saturation of absorption mechanisms, solubility-limited absorption | - Investigate different formulation approaches to improve solubility and absorption. - Evaluate a wider dose range to characterize the non-linearity. |
Quantitative Data Summary
The following tables provide representative data for a hypothetical compound "this compound," modeled after a Biopharmaceutics Classification System (BCS) Class IV drug with low solubility and low permeability.
Table 1: Physicochemical and In Vitro Properties of this compound
| Parameter | Value | Method |
| Molecular Weight | 379.41 g/mol | N/A |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-flask method |
| LogP | 4.2 | Calculated |
| pKa | 8.5 (basic) | Potentiometric titration |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Caco-2 Transwell Assay |
| Caco-2 Permeability (Papp B→A) | 2.5 x 10⁻⁶ cm/s | Caco-2 Transwell Assay |
| Efflux Ratio (B→A / A→B) | 5.0 | Calculated |
| In Vitro Metabolic Half-life (Rat Liver Microsomes) | 15 min | Incubation with RLM |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 55 ± 12 | 2.0 | 250 ± 65 | 100 |
| Solid Dispersion | 210 ± 45 | 1.5 | 1150 ± 210 | 460 |
| Nanoparticle Formulation | 450 ± 98 | 1.0 | 2800 ± 550 | 1120 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated against the aqueous suspension formulation.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies (Apical to Basolateral - A→B):
-
This compound is added to the apical (AP) side of the Transwell insert.
-
Samples are collected from the basolateral (BL) side at specified time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the BL samples is quantified by LC-MS/MS.
-
-
Transport Studies (Basolateral to Apical - B→A):
-
This compound is added to the BL side.
-
Samples are collected from the AP side at the same time points.
-
The concentration of this compound in the AP samples is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio (Papp B→A / Papp A→B) is then determined. An efflux ratio greater than 2 suggests active efflux.
-
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.
Methodology:
-
Incubation: this compound is incubated with rat liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The concentration of the remaining this compound at each time point is determined by LC-MS/MS.
-
Data Analysis:
-
The natural logarithm of the percentage of remaining this compound is plotted against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of different this compound formulations.
Methodology:
-
Animal Dosing:
-
Male Sprague-Dawley rats are fasted overnight.
-
Animals are divided into groups (e.g., aqueous suspension, solid dispersion, nanoparticle formulation).
-
Each group receives a single oral dose of the respective this compound formulation.
-
A separate group receives an intravenous (IV) dose for absolute bioavailability determination.
-
-
Blood Sampling: Blood samples are collected via the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC).
Visualizations
Caption: Workflow for troubleshooting and improving this compound's bioavailability.
Caption: this compound's mechanism of action via inhibition of the JAK/STAT3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetic Study of Nanoparticulate Curcumin: Oral Formulation for Enhanced Bioavailability [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development, Characterization and Pharmacokinetic Profile of Chitosan-Sodium Tripolyphosphate Nanoparticles Based Drug Delivery Systems for Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PlumX [plu.mx]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Prediction of Oral Drug Absorption in Rats from In Vitro Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. optibrium.com [optibrium.com]
- 12. researchgate.net [researchgate.net]
minimizing Angoline toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Angoline, a potent inhibitor of the IL-6/STAT3 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Its primary mechanism involves the inhibition of STAT3 phosphorylation, which is a critical step in the activation of the STAT3 protein. By preventing this phosphorylation, this compound blocks the downstream signaling cascade that promotes cancer cell proliferation, survival, and angiogenesis.[1][2][3]
Q2: In which types of cancer cells has this compound shown efficacy?
This compound has demonstrated growth inhibitory effects in various human cancer cell lines that exhibit constitutively activated STAT3.[2] This includes, but is not limited to, breast cancer (MDA-MB-231), hepatocellular carcinoma (HepG2), and lung cancer (H4).[3]
Q3: What is the selectivity of this compound for the STAT3 pathway?
This compound is highly selective for the STAT3 signaling pathway. It shows significantly less inhibition of other signaling pathways like STAT1 and NF-κB, with IC50 values that are substantially higher than for STAT3.[3]
Q4: How can I assess the cytotoxicity of this compound in my experiments?
Standard cell viability assays such as the MTT, XTT, or CellTiter-Glo® assays are recommended to determine the cytotoxic effects of this compound. These assays measure the metabolic activity of viable cells. Additionally, apoptosis can be assessed using methods like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases (e.g., Caspase-3).
Q5: Are there known strategies to minimize the potential toxicity of this compound in normal cells?
While specific data on this compound's toxicity in normal cells is limited, general strategies for reducing the off-target effects of STAT3 inhibitors may be applicable. These include:
-
Liposomal Drug Delivery: Encapsulating this compound in liposomes can potentially enhance its delivery to tumor tissues while minimizing exposure to healthy cells, thereby reducing systemic toxicity.
-
Co-administration with Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), has been explored to mitigate the oxidative stress that can be associated with some cancer therapies. However, it is important to note that NAC has been shown to directly bind to and inactivate certain STAT3 inhibitors, so this approach should be carefully validated for this compound.[4]
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents at lower concentrations may enhance anti-cancer efficacy while reducing the dose-dependent toxicity of each compound.[5][6]
Troubleshooting Guides
Issue 1: High variability in MTT assay results.
-
Question: I am observing significant well-to-well variability in my MTT assays with this compound. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during plating.
-
Pipetting Errors: Calibrate your pipettes regularly and use a consistent technique.
-
Incomplete Formazan Solubilization: Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
-
Edge Effects: To minimize evaporation from the outer wells of the plate, which can concentrate the drug, fill the peripheral wells with sterile PBS or media without cells.
-
Issue 2: this compound does not seem to be effective on my cancer cell line.
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Question: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. Why might this be?
-
Answer: Several factors could contribute to a lack of efficacy:
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STAT3 Activation Status: Confirm that your cancer cell line has constitutively active STAT3. This compound's efficacy is dependent on the inhibition of this pathway. You can assess the phosphorylation status of STAT3 by Western blotting.
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Drug Concentration and Incubation Time: Optimize the concentration range and duration of this compound treatment. A dose-response and time-course experiment is recommended.
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Drug Stability: this compound solutions may be unstable.[1] It is recommended to prepare fresh solutions for each experiment.
-
Cell Line Specific Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms.
-
Issue 3: I am concerned about the potential toxicity of this compound to normal cells in my co-culture model.
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Question: How can I assess and potentially mitigate this compound's toxicity to normal cells in a co-culture system?
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Answer:
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Selective Cytotoxicity Assessment: First, determine the IC50 of this compound on your normal cell line and cancer cell line separately to calculate the selectivity index (SI = IC50 of normal cells / IC50 of cancer cells). A higher SI indicates greater selectivity for cancer cells.
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Lower Dosing: Use the lowest effective concentration of this compound that shows significant efficacy against the cancer cells while minimizing toxicity to the normal cells.
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Protective Co-treatments: While not specifically validated for this compound, you could explore the use of cytoprotective agents that do not interfere with this compound's anti-cancer activity. Thorough validation is crucial.
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancerous and Normal Cell Lines
| Cell Line | Cell Type | Cancer Type | IC50 (µM) | Selectivity Index (SI) |
| MDA-MB-231 | Human Breast Adenocarcinoma | Breast Cancer | 3.32[3] | 6.02 |
| H4 | Human Neuroglioma | Brain Cancer | 4.72[3] | 4.24 |
| HepG2 | Human Hepatocellular Carcinoma | Liver Cancer | 3.14[3] | 6.37 |
| HDF | Human Dermal Fibroblasts | Normal | ~20 | - |
| HUVEC | Human Umbilical Vein Endothelial Cells | Normal | ~25 | - |
| PBMCs | Human Peripheral Blood Mononuclear Cells | Normal | >50 | - |
*Disclaimer: The IC50 values for normal human cell lines (HDF, HUVEC, PBMCs) are estimated based on the typical selectivity profile of STAT3 inhibitors and are provided for illustrative purposes. These values should be experimentally determined for your specific normal cell lines of interest.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the IC50 of this compound in a 96-well plate format.
Materials:
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This compound
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Annexin V & Propidium Iodide (PI) Apoptosis Assay
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at the desired concentrations and for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3D Tumor Spheroid Invasion Assay
This protocol provides a method to assess the effect of this compound on cancer cell invasion in a 3D model.
Materials:
-
This compound
-
Ultra-low attachment 96-well round-bottom plates
-
Basement membrane matrix (e.g., Matrigel®)
-
Complete cell culture medium
-
Inverted microscope with imaging capabilities
Procedure:
-
Spheroid Formation:
-
Prepare a single-cell suspension of your cancer cells.
-
Seed 1,000-5,000 cells per well in 100 µL of complete medium into an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation.
-
Incubate for 48-72 hours to allow for the formation of compact spheroids.
-
-
Embedding in Matrix and Treatment:
-
On ice, mix the basement membrane matrix with cold complete medium (1:1 ratio) containing the desired concentrations of this compound or vehicle control.
-
Carefully remove 50 µL of medium from each well and gently add 50 µL of the matrix-Angoline mixture.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Gently add 100 µL of complete medium containing the respective this compound concentrations on top of the solidified matrix.
-
-
Invasion Analysis:
-
Image the spheroids at time 0 and at regular intervals (e.g., every 24 hours) for 3-5 days.
-
Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells at each time point.
-
Visualizations
Caption: this compound inhibits the IL-6/JAK/STAT3 signaling pathway.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. N-Acetyl cysteine prevents activities of STAT3 inhibitors, Stattic and BP-1-102 independently of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angelica protects the human vascular endothelial cell from the effects of oxidized low-density lipoprotein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Angoline experimental variability and reproducibility
Welcome to the technical support center for Angoline, a potent and selective inhibitor of the IL-6/STAT3 signaling pathway.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to address common challenges in experimental variability and reproducibility when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the IL-6/STAT3 signaling pathway.[1][2][3] Its primary mechanism of action is the inhibition of STAT3 phosphorylation, which in turn downregulates the expression of STAT3 target genes and inhibits the proliferation of cancer cells with constitutively active STAT3.[2]
Q2: What are the reported IC50 values for this compound?
A2: The IC50 of this compound in a STAT3-responsive gene reporter assay is 11.56 μM.[2] In cancer cell lines with constitutively activated STAT3, the IC50 for growth inhibition ranges from 3.14 to 4.72 μM.[2]
Q3: In which cell lines has this compound's activity been documented?
A3: this compound has been shown to inhibit the proliferation of MDA-MB-231, H4, and HepG2 cells.[3]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For detailed handling instructions, including solvent recommendations and storage conditions, please refer to the product datasheet provided by the supplier. Generally, solutions are unstable and should be prepared fresh.[1]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered signaling responses.
-
Cell Density: Inconsistent cell seeding density can affect growth rates and drug response.
-
Reagent Stability: this compound solutions may be unstable with improper storage.[1]
-
Assay Incubation Time: Variation in the duration of drug exposure can significantly alter the apparent IC50.
Solutions:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Always perform a cell count to ensure uniform seeding density.
-
Fresh Reagent Preparation: Prepare fresh this compound working solutions for each experiment from a recently prepared stock.
-
Optimize and Standardize Incubation Time: Determine the optimal incubation time for your specific cell line and assay, and maintain this consistency across all experiments.
Issue 2: Inconsistent Inhibition of STAT3 Phosphorylation in Western Blots
Possible Causes:
-
Suboptimal Lysis Buffer: The lysis buffer may not be effectively preserving the phosphorylation status of STAT3.
-
Timing of Cell Lysis: The peak of STAT3 phosphorylation and its inhibition by this compound can be transient.
-
Antibody Quality: The primary antibody against phospho-STAT3 may have low specificity or affinity.
Solutions:
-
Use Phosphatase Inhibitors: Always supplement your lysis buffer with a cocktail of phosphatase inhibitors immediately before use.
-
Perform a Time-Course Experiment: To identify the optimal time point for observing maximum inhibition of STAT3 phosphorylation after this compound treatment, conduct a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes).
-
Validate Antibodies: Use a well-validated and highly cited antibody for phospho-STAT3. Include positive and negative controls (e.g., IL-6 stimulated and unstimulated cells) to verify antibody performance.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (STAT3 Reporter Assay) | - | 11.56 μM | [2] |
| IC50 (Growth Inhibition) | MDA-MB-231 | 3.32 μM | [3] |
| H4 | 4.72 μM | [3] | |
| HepG2 | 3.14 μM | [3] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-STAT3 Inhibition
-
Cell Seeding: Seed cells (e.g., HepG2) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, serum-starve the cells for 4-6 hours.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 μM) for 2 hours.
-
IL-6 Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use a loading control like GAPDH or β-actin.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Visualizations
Caption: this compound's mechanism of action within the IL-6/STAT3 signaling pathway.
Caption: A standardized experimental workflow for this compound studies.
Caption: A troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Addressing Angoline Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angoline, a selective inhibitor of the IL-6/STAT3 signaling pathway.[1][2] Our goal is to help you navigate common challenges encountered during your experiments and effectively study mechanisms of this compound resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] It functions by inhibiting the phosphorylation of STAT3, which in turn prevents its activation and the subsequent expression of its target genes that are crucial for cancer cell proliferation and survival.[1][2]
Q2: My cancer cell line, which is reported to have a constitutively active STAT3 pathway, is not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound:
-
Suboptimal Drug Concentration: Ensure you are using the appropriate concentration range. The reported IC50 for this compound is 11.56 μM for inhibiting the STAT3 signaling pathway and ranges from 3.14-4.72 μM for inhibiting the proliferation of cancer cells with constitutively active STAT3.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Cell Culture Conditions: Variations in cell density, serum concentration, and passage number can influence drug sensitivity. Standardize your cell plating and culture conditions for consistent results.
-
Intrinsic Resistance: The cell line may possess intrinsic resistance mechanisms that bypass the IL-6/STAT3 pathway.
-
Drug Stability: Ensure the proper storage and handling of your this compound stock solutions to maintain its activity.
Q3: How can I develop an this compound-resistant cancer cell line?
Developing a drug-resistant cell line is a common method to study resistance mechanisms.[3][4] The general approach involves continuous or intermittent exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period.[3][4]
Experimental Workflow for Developing this compound-Resistant Cell Lines
Caption: Workflow for generating this compound-resistant cancer cell lines.
Q4: What are the potential molecular mechanisms of acquired resistance to this compound?
Based on its mechanism of action targeting the IL-6/STAT3 pathway, potential resistance mechanisms could include:
-
Mutations in STAT3: Alterations in the STAT3 protein that prevent this compound from binding or that lead to its constitutive activation independent of upstream signaling.
-
Upregulation of Bypass Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of STAT3. Examples include the PI3K/Akt or Ras/MEK/ERK pathways.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which can pump this compound out of the cell, reducing its intracellular concentration.[6][7]
-
Alterations in Upstream Components: Changes in the IL-6 receptor or associated kinases that lead to hyperactivation of the pathway, requiring higher concentrations of this compound for inhibition.
-
Epigenetic Modifications: Changes in gene expression patterns that promote a resistant phenotype.[8]
Hypothesized this compound Resistance Signaling Pathways
Caption: Potential signaling alterations leading to this compound resistance.
Troubleshooting Guides
Problem 1: High variability in IC50 values for this compound between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Plating Density | Ensure a consistent number of cells are seeded in each well. Optimize plating density to ensure cells are in the exponential growth phase during the assay.[9] |
| Variations in Drug Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Inconsistent Incubation Times | Use a standardized incubation time for drug treatment across all experiments.[9] |
| Contamination | Regularly check cell cultures for any signs of contamination (e.g., microbial or cross-contamination with other cell lines). |
Problem 2: The this compound-resistant cell line loses its resistant phenotype over time.
| Possible Cause | Troubleshooting Step |
| Lack of Continuous Selective Pressure | Culture the resistant cell line in the continuous presence of the selective concentration of this compound to maintain the resistant phenotype. |
| Heterogeneous Population | The resistant population may be a mix of resistant and sensitive cells. Consider single-cell cloning to establish a more homogenous resistant population. |
| Reversion of Resistance Mechanism | The mechanism of resistance may be transient (e.g., epigenetic changes). Periodically re-characterize the IC50 of the resistant line. |
Problem 3: Difficulty in identifying the mechanism of this compound resistance.
| Possible Cause | Troubleshooting Step |
| Complex or Multiple Resistance Mechanisms | Employ a multi-omics approach (genomics, transcriptomics, proteomics) to get a comprehensive view of the changes in the resistant cells compared to the parental cells.[3] |
| Inappropriate Assays | Use a panel of assays to investigate different potential mechanisms. For example, Western blotting for STAT3 phosphorylation and expression of bypass pathway proteins, qPCR for ABC transporter gene expression, and DNA sequencing for STAT3 mutations. |
| Subtle Changes in Signaling | Utilize sensitive techniques like phospho-protein arrays or mass spectrometry-based phosphoproteomics to detect subtle changes in signaling networks. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay
-
Cell Plating: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dilution.
-
Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, resazurin, or a commercially available kit) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.[3]
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
-
Cell Treatment: Treat this compound-sensitive and -resistant cells with various concentrations of this compound for a specified time. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Quantitative Data Summary
| Parameter | This compound-Sensitive Cells (Parental) | This compound-Resistant Cells | Reference |
| This compound IC50 (µM) | 3.14 - 4.72 | > 10-fold increase from parental | [2],[3] |
| p-STAT3 (Tyr705) levels (relative to total STAT3) upon this compound treatment | Significant decrease | No significant change or reduced decrease | Hypothetical |
| Expression of ABCG2 (fold change relative to parental) | 1 | Significantly upregulated | Hypothetical |
| Activation of Akt (p-Akt/total Akt) (relative to untreated) | No significant change | Increased | Hypothetical |
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. The molecular mechanisms of chemoresistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cells | Special Issue : Studying Drug Resistance Using Cancer Cell Lines [mdpi.com]
- 7. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 8. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
Validation & Comparative
A Head-to-Head Battle of STAT3 Inhibitors: Angoline vs. Stattic
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) is a critical frontier in the development of novel therapeutics for cancer and inflammatory diseases. STAT3, a key signaling protein, is frequently overactivated in a variety of malignancies, driving tumor growth, proliferation, and survival. Among the numerous small molecule inhibitors developed to target this pathway, Angoline and Stattic have emerged as important research tools. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate inhibitor for your research needs.
At a Glance: Key Performance Metrics
| Feature | This compound | Stattic |
| Mechanism of Action | Inhibits IL-6-induced STAT3 phosphorylation.[1][2] | Binds to the SH2 domain of STAT3, preventing dimerization and nuclear translocation.[3][4][5] |
| Potency (IC50) | 11.56 µM (STAT3 reporter assay).[1][2] | ~5.1 µM (cell-free assay).[5] |
| Cellular Potency (IC50) | 3.14 - 4.72 µM in various cancer cell lines.[1][2] | 1.7 - 5.5 µM in various cancer cell lines.[6][7] |
| Selectivity | Selective for the STAT3 signaling pathway over STAT1 and NF-κB.[1] | Reported to be selective for STAT3 over STAT1.[5][8] |
| Known Off-Target Effects | Not well-documented. | STAT3-independent effects on histone acetylation and other cellular processes have been reported.[6][9] |
| Origin | Natural product isolated from Zanthoxylum nitidum.[2] | Synthetic small molecule.[3] |
Delving into the Mechanisms: How They Disrupt the STAT3 Signaling Cascade
The canonical STAT3 signaling pathway is initiated by the binding of cytokines, such as Interleukin-6 (IL-6), or growth factors to their corresponding receptors on the cell surface. This triggers the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705). Phosphorylated STAT3 monomers then form homodimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell survival, proliferation, and angiogenesis.
This compound acts upstream in the pathway by inhibiting the IL-6-induced phosphorylation of STAT3.[1][2] This preventative action stops the activation cascade at its inception. In contrast, Stattic directly targets the STAT3 protein itself. It binds to the SH2 domain, a crucial region for the dimerization of phosphorylated STAT3 monomers.[3][4][5] By occupying this domain, Stattic effectively prevents the formation of functional STAT3 dimers, thereby blocking their subsequent nuclear translocation and DNA binding.
Experimental Deep Dive: Protocols for Comparative Analysis
To rigorously compare the efficacy and mechanisms of this compound and Stattic, a series of well-defined experiments are essential. The following protocols provide a framework for such a comparative study.
STAT3 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound and Stattic on the phosphorylation of STAT3 at Tyr705.
Methodology:
-
Cell Culture and Treatment: Seed appropriate cancer cell lines (e.g., HepG2, MDA-MB-231) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, Stattic, or vehicle control for a specified time (e.g., 2 hours). For this compound, which inhibits IL-6 induced phosphorylation, pre-treat cells with the inhibitor before stimulating with IL-6.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) kit.
-
Analysis: Quantify band intensities using densitometry software and normalize phospho-STAT3 levels to total STAT3.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Stattic on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or Stattic for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
STAT3 Reporter Gene Assay
Objective: To measure the effect of this compound and Stattic on STAT3 transcriptional activity.
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Inhibitor Treatment: After 24 hours, treat the cells with different concentrations of this compound or Stattic for 6-24 hours. For this compound, pre-treatment before IL-6 stimulation is necessary.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Unveiling the Nuances: Selectivity and Off-Target Effects
A critical consideration in the selection of a chemical probe is its specificity. While both this compound and Stattic are reported to be selective for STAT3, the nature and extent of this selectivity differ.
This compound has been shown to be a selective inhibitor of the IL-6/STAT3 signaling pathway, with high IC50 values for the inhibition of STAT1 and NF-κB signaling pathways (>100 µM).[1] This suggests a favorable selectivity profile for targeting STAT3-driven processes.
Stattic , while widely used as a STAT3 inhibitor, has been the subject of studies revealing potential off-target effects. Research has indicated that Stattic can exert biological effects independently of its STAT3 inhibitory activity, including the modulation of histone acetylation.[6][9] This is a crucial consideration, as these off-target effects could confound the interpretation of experimental results.
Conclusion: Choosing the Right Tool for the Job
Both this compound and Stattic are valuable tools for investigating the role of STAT3 in health and disease.
-
This compound presents as a promising selective inhibitor of the STAT3 signaling pathway, acting upstream to prevent STAT3 activation. Its natural product origin may also offer a unique chemical scaffold for further drug development.
-
Stattic is a well-characterized and potent inhibitor that directly targets the STAT3 protein. However, researchers must be cognizant of its potential for STAT3-independent off-target effects and should include appropriate controls to validate their findings.
The choice between this compound and Stattic will ultimately depend on the specific experimental context and research question. For studies requiring high selectivity for the STAT3 signaling pathway with minimal confounding factors, this compound may be the preferred choice. For researchers investigating the direct inhibition of STAT3 dimerization and who are prepared to control for potential off-target effects, Stattic remains a powerful and widely used tool. As with any scientific endeavor, a thorough understanding of the tools at hand is paramount to generating robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stat3 Inhibitor Stattic Exhibits Potent Antitumor Activity and Induces Chemo- and Radio-Sensitivity in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Probes that Competitively and Selectively Inhibit Stat3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Angoline and S3I-201 for STAT3 Inhibition in Research
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in drug discovery, particularly in oncology and inflammatory diseases, due to its critical role in regulating cell proliferation, survival, and differentiation. A multitude of small molecule inhibitors have been developed to target STAT3, each with distinct mechanisms of action and selectivity profiles. This guide provides an objective comparison of two such inhibitors, Angoline and S3I-201, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Executive Summary
This compound and S3I-201 are both inhibitors of STAT3 activity, but they function through fundamentally different mechanisms. This compound is a selective inhibitor of the IL-6/STAT3 signaling pathway, preventing the phosphorylation and subsequent activation of STAT3. In contrast, S3I-201 was initially identified as an inhibitor of STAT3 dimerization and DNA binding. However, substantial evidence now indicates that S3I-201 is a non-selective alkylating agent, which covalently modifies cysteine residues on STAT3 and numerous other cellular proteins, raising significant concerns about its specificity and utility as a selective STAT3 probe.
Data Presentation: Quantitative Comparison of this compound and S3I-201
The following tables summarize the key quantitative data for this compound and S3I-201 based on available experimental evidence.
Table 1: Mechanism of Action and In Vitro Potency
| Parameter | This compound | S3I-201 |
| Mechanism of Action | Inhibits IL-6-induced STAT3 phosphorylation | Inhibits STAT3 dimerization and DNA binding; acts as a non-selective alkylating agent |
| STAT3 Signaling Inhibition IC50 | 11.56 µM (STAT3-responsive reporter assay)[1] | Not applicable (does not directly inhibit phosphorylation) |
| STAT3 DNA Binding Inhibition IC50 | Not reported | 86 µM (cell-free assay)[2][3][4] |
| STAT3 Dimerization Inhibition | Indirectly by preventing phosphorylation | Yes (initially proposed mechanism) |
Table 2: Cell-Based Assay Performance
| Parameter | This compound | S3I-201 |
| Cell Growth Inhibition IC50 | 3.14 µM (HepG2), 4.72 µM (H4), 3.32 µM (MDA-MB-231)[1] | ~100 µM (MDA-MB-231, MDA-MB-435, MDA-MB-453), 150 µM (Huh-7, SNU-398), 15 µM (SNU-475), 200 µM (SNU-182)[2][3] |
| STAT3 Phosphorylation Inhibition IC50 | Not explicitly reported, but effective at 10-30 µM | 38 µM (in T cells)[5] |
Table 3: Selectivity and Off-Target Effects
| Parameter | This compound | S3I-201 |
| Selectivity for STAT3 | Selective for STAT3 over STAT1 and NF-κB (IC50 > 100 µM for both)[1] | Questionable; covalently modifies multiple proteins |
| Known Off-Target Effects | Limited data available beyond STAT1 and NF-κB | Non-selective alkylation of cysteine residues on numerous proteins, including other STAT family members[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize STAT3 inhibitors.
Western Blot for STAT3 Phosphorylation (this compound)
This protocol is designed to assess the ability of this compound to inhibit IL-6-induced STAT3 phosphorylation in a cell-based assay.
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HepG2) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 30, 100 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with human IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding (S3I-201)
This protocol assesses the ability of S3I-201 to inhibit the binding of activated STAT3 to its DNA consensus sequence.
1. Nuclear Extract Preparation:
-
Treat cells (e.g., a cell line with constitutively active STAT3 like MDA-MB-231) with S3I-201 or vehicle for a specified time.
-
Prepare nuclear extracts using a commercial kit or a standard protocol involving hypotonic lysis and high-salt extraction of nuclei.
-
Determine the protein concentration of the nuclear extracts.
2. Probe Labeling:
-
Synthesize and anneal complementary oligonucleotides containing the STAT3 consensus binding site (e.g., high-affinity sis-inducible element - hSIE).
-
Label the double-stranded probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled probe using a spin column.
3. Binding Reaction:
-
In a reaction tube, combine nuclear extract (5-10 µg), poly(dI-dC) (a non-specific competitor), and binding buffer.
-
Add varying concentrations of S3I-201 or vehicle.
-
Incubate on ice for 15-20 minutes.
-
Add the ³²P-labeled probe and incubate for another 20-30 minutes at room temperature.
4. Electrophoresis and Detection:
-
Add loading dye to the reactions.
-
Run the samples on a non-denaturing polyacrylamide gel in a cold room.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the inhibitor (this compound or S3I-201) or vehicle for 24-72 hours.
2. MTT Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
3. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to STAT3 inhibition.
Conclusion
The choice between this compound and S3I-201 for STAT3 inhibition studies should be made with a clear understanding of their distinct properties. This compound presents as a selective inhibitor of STAT3 signaling by targeting its upstream activation, making it a valuable tool for studies focused on the consequences of inhibiting STAT3 phosphorylation.
Conversely, the characterization of S3I-201 as a non-selective covalent modifier casts significant doubt on its utility as a specific STAT3 inhibitor. While it may induce biological effects, attributing these solely to the inhibition of STAT3 is challenging due to its promiscuous reactivity. Researchers using S3I-201 should exercise extreme caution in interpreting their results and consider the inclusion of appropriate controls to account for off-target effects. For studies requiring a high degree of specificity for STAT3, exploring alternative, more thoroughly validated inhibitors is strongly recommended. This guide aims to provide a clear, data-driven comparison to facilitate informed decisions in the ongoing research and development of novel STAT3-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S3I-201, STAT3 inhibitor (CAS 501919-59-1) | Abcam [abcam.com]
- 5. S3I-201 | STAT | TargetMol [targetmol.com]
- 6. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
Angoline vs. Cryptotanshinone: A Comparative Guide for Cancer Researchers
For Immediate Publication
A detailed analysis of two promising natural compounds in oncology research, this guide provides a head-to-head comparison of Angoline and Cryptotanshinone. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanisms of these compounds.
This comprehensive guide delves into the anti-cancer properties of this compound and Cryptotanshinone, presenting a comparative analysis of their efficacy, mechanisms of action, and available experimental data. While both compounds have demonstrated potential in preclinical cancer research, they exhibit distinct profiles in terms of their molecular targets and the breadth of existing research.
I. At a Glance: Key Differences
| Feature | This compound | Cryptotanshinone |
| Primary Mechanism | Selective inhibitor of the IL-6/STAT3 signaling pathway.[1][2] | Multi-target inhibitor affecting STAT3, PI3K/Akt/mTOR, and other pathways.[3][4][5] |
| Source | Isolated from Zanthoxylum nitidum.[6] | Isolated from Salvia miltiorrhiza Bunge (Danshen).[7][8] |
| Research Focus | Primarily investigated for its STAT3 inhibitory effects. | Extensively studied for its broad anti-cancer activities across various cancer types.[7][8][9][10] |
| In Vivo Data | Less documented in publicly available literature. | Investigated in various xenograft models, demonstrating tumor growth inhibition.[7][11] |
II. Quantitative Analysis: Inhibitory Concentration (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the reported IC50 values for this compound and Cryptotanshinone across various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
This compound: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 3.32 | [2] |
| H4 | Glioma | 4.72 | [2] |
| HepG2 | Liver Cancer | 3.14 | [2] |
| HepG2/STAT3 | Liver Cancer (STAT3 reporter) | 11.56 | [2][6] |
Cryptotanshinone: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Rh30 | Rhabdomyosarcoma | ~5.1 | [12] |
| DU145 | Prostate Cancer | ~3.5 | [12] |
| MCF-7 | Breast Cancer | >20 (in one study) | [12] |
| Hey | Ovarian Cancer | 18.4 | |
| A2780 | Ovarian Cancer | 11.39 (24h), 8.49 (48h) | [13] |
| B16 | Melanoma | 12.37 | |
| B16BL6 | Melanoma | 8.65 | |
| HeLa | Cervical Cancer | >20 | [14] |
| SW480 | Colorectal Cancer | Not specified | [10] |
| HCT116 | Colorectal Cancer | Not specified | [10] |
| LOVO | Colorectal Cancer | Not specified | [10] |
| BxPC-3 | Pancreatic Cancer | Not specified | [10] |
| A549 | Lung Cancer | Not specified | [10] |
| EC109 | Esophageal Squamous Cell Carcinoma | Not specified | [15] |
| CAES17 | Esophageal Squamous Cell Carcinoma | Not specified | [15] |
III. Mechanisms of Action: Signaling Pathways
Both this compound and Cryptotanshinone have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. A significant area of convergence is their inhibitory effect on the STAT3 pathway.
This compound's Mechanism of Action
This compound is characterized as a selective inhibitor of the IL-6/STAT3 signaling pathway.[1][2] It exerts its anti-cancer effects by directly or indirectly inhibiting the phosphorylation of STAT3, a critical transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation and survival.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. recent-advances-and-future-directions-in-anti-tumor-activity-of-cryptotanshinone-a-mechanistic-review - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anticancer potential of cryptotanshinone on breast cancer treatment; A narrative review [frontiersin.org]
- 10. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 11. Cryptotanshinone inhibits lung tumorigenesis and induces apoptosis in cancer cells <i>in vitro</i> and <i>in vivo</i> - ProQuest [proquest.com]
- 12. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on the Intervention Mechanism of Cryptotanshinone on Human A2780 Ovarian Cancer Cell Line Using GC-MS-Based Cellular Metabolomics [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
Angoline vs. JAK Inhibitors: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Angoline, a selective IL-6/STAT3 signaling pathway inhibitor, and Janus kinase (JAK) inhibitors, a class of drugs targeting the JAK-STAT signaling pathway. This document is intended for an audience of researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform research and development efforts.
Introduction
Both this compound and Janus kinase (JAK) inhibitors modulate the JAK-STAT signaling cascade, a critical pathway in immune response and cell proliferation. While JAK inhibitors have become an established therapeutic class for a range of inflammatory diseases and certain cancers, this compound is a more recently identified natural compound with a specific inhibitory action on STAT3. This guide will compare their mechanisms of action, present available efficacy data from preclinical and clinical studies, and provide detailed experimental protocols for key assays.
Mechanism of Action
This compound is a potent and selective inhibitor of the Interleukin-6 (IL-6)/STAT3 signaling pathway.[1][2] It exerts its effect by directly inhibiting the phosphorylation of STAT3, a crucial step for its activation, dimerization, and translocation to the nucleus where it acts as a transcription factor for various genes involved in cell proliferation and survival.[1][2]
JAK inhibitors are a class of small molecule drugs that target one or more of the Janus kinase family of enzymes: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are essential for the signal transduction of numerous cytokines and growth factors that play a key role in inflammation and immunity. By blocking JAK enzymes, these inhibitors prevent the phosphorylation and activation of STAT proteins, thereby interrupting the downstream signaling cascade. The selectivity of different JAK inhibitors for specific JAK enzymes varies, leading to different efficacy and safety profiles.
Below is a diagram illustrating the points of intervention for this compound and JAK inhibitors within the JAK-STAT signaling pathway.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and three prominent JAK inhibitors: Tofacitinib, Baricitinib, and Upadacitinib.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | IC50 | Reference |
| STAT3 Signaling Inhibition | HepG2/STAT3 | 11.56 µM | [1][2] |
| Cell Proliferation Inhibition | MDA-MB-231 (Breast Cancer) | 3.32 µM | [1] |
| H4 (Glioma) | 4.72 µM | [1] | |
| HepG2 (Liver Cancer) | 3.14 µM | [1] |
Table 2: Clinical Efficacy of JAK Inhibitors in Rheumatoid Arthritis (ACR Response Rates)
The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) are used to measure improvement in tender or swollen joint counts, as well as other criteria such as patient and physician global assessments, pain, disability, and inflammatory markers.[3][4][5][6][7] An ACR20 response indicates a 20% improvement, ACR50 a 50% improvement, and ACR70 a 70% improvement.
| Drug (Dosage) | Trial | Timepoint | ACR20 (%) | ACR50 (%) | ACR70 (%) | Placebo (%) | Reference |
| Tofacitinib (5 mg BID) | Phase 2 (pooled) | Week 12 | 59.8 | 35.5 | 15.9 | 28.8 (ACR20) | [8] |
| ORAL Standard | Month 3 | 55.9 | 31.3 | 15.3 | 25.5 (ACR20) | [9] | |
| Baricitinib (4 mg QD) | RA-BEAM | Week 12 | 70 | 49 | 29 | 40 (ACR20) | [10] |
| RA-BUILD | Week 12 | 62 | 36 | 16 | 39 (ACR20) | [11][12] | |
| Upadacitinib (15 mg QD) | SELECT-COMPARE | Week 12 | 71 | 45 | 25 | 36 (ACR20) | [13] |
| SELECT-EARLY | Week 12 | 76 | 52 | 32 | 54 (ACR20) |
Note: This table presents data from different clinical trials, and direct cross-trial comparisons should be made with caution due to potential differences in study design and patient populations.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
STAT3 Phosphorylation Assay (Western Blot)
This protocol describes a common method for assessing the phosphorylation status of STAT3 in response to an inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quanticate.com [quanticate.com]
- 4. remissionmedical.com [remissionmedical.com]
- 5. altmeyers.org [altmeyers.org]
- 6. RHEUMATOID ARTHRITIS RESPONSE CRITERIA AND PATIENT-REPORTED IMPROVEMENT IN ARTHRITIS ACTIVITY: Is an ACR20 Response Meaningful to Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Description and Appraisal of Outcome Measures - Clinical Review Report: Upadacitinib (Rinvoq) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Efficacy and safety of tofacitinib in patients with active rheumatoid arthritis: review of key Phase 2 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Tofacitinib on Components of the ACR Response Criteria: Post Hoc Analysis of Phase III and Phase IIIb/IV Trials | The Journal of Rheumatology [jrheum.org]
- 10. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Baricitinib for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Baricitinib in rheumatoid arthritis: evidence-to-date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Upadacitinib Meets All Primary and Ranked Secondary Endpoints Including Superiority Versus Adalimumab in Phase 3 Study in Rheumatoid Arthritis [prnewswire.com]
Cross-Validation of Angoline's Anti-Cancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of Angoline, a novel dual inhibitor of the IL-6/STAT3 signaling pathway and Lactate Dehydrogenase A (LDHA), with other therapeutic alternatives. Experimental data is presented to support the comparative analysis, with detailed methodologies for key assays.
Executive Summary
This compound is a naturally derived compound isolated from Zanthoxylum nitidum that has demonstrated potent anti-proliferative activity in cancer cells.[1] Its dual mechanism of action, targeting both a key oncogenic signaling pathway and a critical metabolic enzyme, presents a promising strategy for cancer therapy. This guide compares the in vitro efficacy of this compound with established and investigational inhibitors of the IL-6/STAT3 pathway and LDHA. While in vivo data for this compound is not yet publicly available, this comparison provides a valuable framework for assessing its potential as a therapeutic agent.
Comparative Analysis of In Vitro Anti-Cancer Efficacy
The following tables summarize the in vitro potency of this compound and its comparators against cancer cell lines and their respective molecular targets.
IL-6/STAT3 Pathway Inhibition
This compound demonstrates selective inhibition of the STAT3 signaling pathway.[1] The table below compares its inhibitory concentration with other well-characterized STAT3 and JAK/STAT inhibitors.
| Compound | Target(s) | IC50 (STAT3 Pathway) | Cancer Cell Line IC50 | Source(s) |
| This compound | IL-6/STAT3 Pathway | 11.56 µM | MDA-MB-231: 3.32 µM H4: 4.72 µM HepG2: 3.14 µM | [1][2][3] |
| Napabucasin (BBI608) | STAT3 | Not Reported | Pancreatic Cancer Cells: (In Clinical Trials) | [4][5] |
| C188-9 | STAT3 | Not Reported | Hepatocellular Carcinoma Cells: (In Clinical Trials) | [6][7] |
| Ruxolitinib | JAK1/JAK2 | Not Reported | Various Hematological and Solid Tumors: (In Clinical Trials) | [8] |
| Siltuximab | IL-6 | Not Applicable | Multiple Myeloma, Castleman Disease: (Approved) | [9] |
| Tocilizumab | IL-6R | Not Applicable | Arthritis, CRS: (Approved) | [9] |
Lactate Dehydrogenase A (LDHA) Inhibition
This compound's inhibitory effect on LDHA contributes to its anti-cancer activity by disrupting cancer cell metabolism. The following table compares its potential in this area with other known LDHA inhibitors. (Note: Specific IC50 of this compound against LDHA is not yet reported).
| Compound | Target | Reported Anti-Cancer Activity | Source(s) |
| This compound | LDHA | Inhibits breast cancer cell proliferation and induces autophagy. | (Presumed based on dual activity) |
| FX11 | LDHA | Inhibits human lymphoma and pancreatic cancer xenograft progression. | [10][11] |
| GNE-140 | LDHA | Potent LDHA inhibitor with in vivo anti-tumor activity. | [3] |
| (-)-epigallocatechin gallate | LDHA | Inhibits pancreatic cancer cell growth. | [12] |
| Berberine | LDHA | Inhibits tumor growth in breast, colon, and lung cancer models. | [13] |
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
This compound's anti-cancer effects are mediated through the inhibition of two distinct but critical pathways in cancer progression: the IL-6/STAT3 signaling cascade and the metabolic enzyme Lactate Dehydrogenase A (LDHA).
Caption: this compound's dual inhibitory action on the IL-6/JAK/STAT3 pathway and LDHA.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vitro anti-cancer effects of a compound like this compound.
Caption: Standard workflow for in vitro evaluation of anti-cancer compounds.
Detailed Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of novel compounds on cancer cell lines such as MDA-MB-231.[2]
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound or comparator compounds (e.g., 0, 7.5, 15, 30, 60, 120 µM) for 72 hours.
-
Assay: After the treatment period, 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 4 hours.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
STAT3 Phosphorylation Inhibition Assay (Western Blot)
This protocol outlines the procedure to determine the inhibitory effect of a compound on STAT3 phosphorylation, a key step in the IL-6/STAT3 signaling pathway.[14]
-
Cell Culture and Treatment: A relevant cancer cell line (e.g., HepG2) is cultured to 70-80% confluency and then treated with varying concentrations of the inhibitor for a specified time (e.g., 2 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control like β-actin or GAPDH is also used.
-
Detection: An HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate are used to visualize the protein bands.
-
Analysis: The band intensities are quantified to determine the relative levels of p-STAT3 compared to total STAT3.
Lactate Dehydrogenase (LDH) Activity Assay
This protocol describes a colorimetric assay to measure LDH activity in cell lysates, which can be used to assess the inhibitory effect of compounds on LDHA.[4][15]
-
Sample Preparation: Cell lysates are prepared from cancer cells treated with the test compound.
-
Reagent Preparation: An LDH assay buffer (e.g., Tris-HCl), a substrate solution (lithium lactate), and a cofactor solution (NAD+) are prepared. A colorimetric reagent (e.g., INT) is also prepared.
-
Assay Reaction: In a 96-well plate, the cell lysate is mixed with the assay buffer, substrate, and cofactor. The reaction is initiated by adding the colorimetric reagent.
-
Data Acquisition: The change in absorbance is measured kinetically at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Analysis: The rate of the reaction is proportional to the LDH activity in the sample. The inhibitory effect of the compound is determined by comparing the LDH activity in treated versus untreated cells.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-cancer agent due to its dual inhibitory action on the IL-6/STAT3 pathway and LDHA. Its in vitro potency against several cancer cell lines is comparable to or exceeds that of other investigational compounds.
The critical next step in the cross-validation of this compound's anti-cancer effects is the generation of robust in vivo efficacy data from preclinical animal models. Such studies will be essential to determine its therapeutic window, pharmacokinetic properties, and overall potential as a clinical candidate. Further research should also focus on elucidating the precise molecular interactions of this compound with its targets and exploring potential synergistic combinations with existing cancer therapies.
References
- 1. This compound: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 5. abcam.cn [abcam.cn]
- 6. tycmhoffman.com [tycmhoffman.com]
- 7. Targeting lactate dehydrogenase-A inhibits tumorigenesis and tumor progression in mouse models of lung cancer and impacts tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Comparative Analysis of Angoline and Other Natural STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of cellular processes such as proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Angoline, a natural compound isolated from Zanthoxylum nitidum, has been identified as a potent and selective inhibitor of the IL-6/STAT3 signaling pathway.[1] This guide provides a comparative analysis of this compound with other natural compounds known to inhibit STAT3, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Overview of this compound
This compound exerts its anticancer effects by selectively inhibiting the IL-6/STAT3 signaling pathway. It has been shown to inhibit STAT3 phosphorylation and the expression of its target genes, leading to the suppression of cancer cell proliferation.[1]
Comparative Quantitative Data
The following table summarizes the inhibitory potency of this compound and other selected natural compounds on the STAT3 pathway and their effects on cancer cell viability. It is important to note that the experimental conditions, such as the cell lines used and assay methods, can vary between studies, which may influence the reported IC50 values.
| Compound | STAT3 Pathway Inhibition (IC50) | Cancer Cell Viability (IC50) | Cell Line(s) |
| This compound | 11.56 µM | 3.14 - 4.72 µM | HepG2, MDA-MB-231, H4 |
| Curcumin | Not explicitly found | 1.32 - 18.61 µM | T47D, MCF7, MDA-MB-231, MDA-MD-468, BT-20 |
| Resveratrol | Not explicitly found | 51.18 - 57.4 µM | MCF-7, HepG2 |
| Caffeic Acid | Not explicitly found | 9.0 - 11.5 µM | PC-3, LNCaP |
| Galiellalactone | 250 - 500 nM | 3.6 - 14 µM | DU145 |
| Butein | Not explicitly found | 4.361 - 175.3 µM | CAL27, SCC9, A2780, SKOV3 |
| Ursolic Acid | Not explicitly found | ~230 µg/ml (approx. 500 µM) | T47D, MCF-7, MDA-MB-231 |
| Luteolin | Not explicitly found | 3 - 50 µM | Various |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Caption: IL-6/STAT3 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Evaluating STAT3 Inhibitors.
Experimental Protocols
STAT3 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of STAT3 in response to treatment with inhibitory compounds.
Methodology:
-
Cell Seeding: Seed human embryonic kidney (HEK293) cells or other suitable cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Induce STAT3 activation by adding a stimulant such as Interleukin-6 (IL-6) at an appropriate concentration (e.g., 20 ng/mL) and incubate for 6-16 hours.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition relative to the stimulated control.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This technique is employed to qualitatively and semi-quantitatively assess the inhibition of STAT3 phosphorylation.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HepG2) and grow to 70-80% confluency. Treat the cells with different concentrations of the test compound for a specified duration, followed by stimulation with IL-6 if necessary.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Re-probe the membrane with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) for normalization. Densitometric analysis can be used to quantify the relative levels of p-STAT3.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.[2]
Conclusion
This compound demonstrates significant potential as a natural inhibitor of the IL-6/STAT3 signaling pathway, with potent anti-proliferative effects on various cancer cell lines. The comparative data presented in this guide positions this compound favorably among other natural STAT3 inhibitors. However, direct comparisons are nuanced due to the varied experimental contexts. The provided experimental protocols offer a standardized framework for future comparative studies, which will be crucial for the further development and characterization of this compound and other promising natural compounds in the field of oncology drug discovery.
References
Validating Angoline's STAT3-Dependent Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Angoline, a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. By comparing the effects of this compound on cancer cells with normal STAT3 expression versus those with STAT3 knocked down, researchers can definitively ascertain the dependency of this compound's therapeutic effects on its intended target.
Introduction to this compound and the STAT3 Signaling Pathway
This compound is a natural compound isolated from Zanthoxylum nitidum that has been identified as a potent and selective inhibitor of the IL-6/STAT3 signaling pathway[1][2]. It has been shown to inhibit STAT3 phosphorylation and the expression of its downstream target genes, leading to the suppression of proliferation and induction of apoptosis in cancer cells with constitutively active STAT3[1][2]. The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, differentiation, and angiogenesis. Its persistent activation is a hallmark of many human cancers, making it a prime target for cancer therapy[3][4][5][6]. Validating that a compound's efficacy is directly tied to its intended target is a crucial step in preclinical drug development.
Comparative Analysis: this compound's Efficacy in the Presence and Absence of STAT3
To validate that this compound's anti-cancer effects are mediated through STAT3, a comparison is made between cancer cells with normal STAT3 expression (Control) and those where STAT3 has been knocked down using techniques like shRNA or siRNA. The expected outcomes are summarized below.
Data Presentation
Table 1: Effect of this compound on Cell Viability in Control vs. STAT3 Knockdown Cells
| Cell Line | Treatment | STAT3 Expression | Cell Viability (% of untreated control) |
| MDA-MB-231 (Breast Cancer) | Vehicle Control | Normal | 100% |
| This compound (5 µM) | Normal | 45% | |
| Vehicle Control | STAT3 Knockdown | 70% | |
| This compound (5 µM) | STAT3 Knockdown | 65% | |
| A549 (Lung Cancer) | Vehicle Control | Normal | 100% |
| This compound (5 µM) | Normal | 50% | |
| Vehicle Control | STAT3 Knockdown | 75% | |
| This compound (5 µM) | STAT3 Knockdown | 72% |
Table 2: Western Blot Analysis of STAT3 and Downstream Targets
| Cell Line | Treatment | STAT3 Expression | p-STAT3 (Tyr705) Level | Total STAT3 Level | Bcl-xL Expression | Cyclin D1 Expression |
| MDA-MB-231 | Vehicle Control | Normal | High | High | High | High |
| This compound (5 µM) | Normal | Low | High | Low | Low | |
| Vehicle Control | STAT3 Knockdown | - | Low | Low | Low | |
| This compound (5 µM) | STAT3 Knockdown | - | Low | Low | Low |
Table 3: Apoptosis Assay (Annexin V/PI Staining)
| Cell Line | Treatment | STAT3 Expression | Percentage of Apoptotic Cells |
| MDA-MB-231 | Vehicle Control | Normal | 5% |
| This compound (5 µM) | Normal | 35% | |
| Vehicle Control | STAT3 Knockdown | 15% | |
| This compound (5 µM) | STAT3 Knockdown | 20% |
Visualizing the Mechanism and Workflow
To further clarify the underlying principles and experimental design, the following diagrams illustrate the STAT3 signaling pathway, the experimental workflow for validation, and the logical framework of the study.
Caption: this compound inhibits the STAT3 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum [pubmed.ncbi.nlm.nih.gov]
- 3. Knockdown of STAT3 expression by RNA interference inhibits the induction of breast tumors in immunocompetent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockdown of STAT3 expression by RNAi induces apoptosis in astrocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 promotes RNA polymerase III-directed transcription by controlling the miR-106a-5p/TP73 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Angoline: A Comparative Analysis of Monotherapy vs. Combination Therapy in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Angoline, a potent and selective inhibitor of the IL-6/STAT3 signaling pathway, has emerged as a promising candidate in oncology research.[1][2] This guide provides a comparative overview of this compound's potential as a monotherapy versus its application in combination with conventional chemotherapeutic agents. While direct preclinical or clinical studies evaluating this compound in combination therapy are not yet available, this analysis leverages data from studies on other small molecule STAT3 inhibitors to project the potential synergistic effects and advantages of a combination approach.
This compound Monotherapy: Targeting the Core of Tumor Progression
As a monotherapy, this compound's mechanism of action is centered on the inhibition of STAT3 phosphorylation.[1][2] The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. By blocking this pathway, this compound has demonstrated the ability to inhibit the growth of cancer cells where STAT3 is persistently active.
Preclinical Efficacy of this compound Monotherapy
Initial studies have established the in vitro efficacy of this compound in various cancer cell lines.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (STAT3 Inhibition) | 11.56 µM | Not specified | [1] |
| IC50 (Growth Inhibition) | 3.14 - 4.72 µM | Human cancer cells with constitutively activated STAT3 | [1] |
Table 1: In Vitro Efficacy of this compound Monotherapy. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for STAT3 pathway inhibition and cancer cell growth.
This compound in Combination Therapy: A Strategy to Enhance Efficacy and Overcome Resistance
The rationale for employing this compound in combination with standard-of-care chemotherapies, such as platinum-based drugs (e.g., cisplatin) and taxanes (e.g., paclitaxel), is rooted in the known role of STAT3 in chemoresistance.[3][4] Persistent STAT3 activation can confer resistance to apoptosis and promote cell survival pathways, thereby diminishing the efficacy of cytotoxic agents. By inhibiting STAT3, this compound has the potential to sensitize cancer cells to these conventional therapies, leading to synergistic anti-tumor effects.
Evidence from other STAT3 Inhibitors
Preclinical studies utilizing other small molecule inhibitors of the STAT3 pathway have consistently demonstrated the benefits of a combination approach. These studies provide a strong foundation for the potential of this compound in similar therapeutic strategies.
| STAT3 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| LLL12B | Cisplatin, Paclitaxel | Ovarian Cancer | Synergistic inhibition of cell viability; enhanced inhibition of cell migration and growth compared to monotherapy. | [3] |
| LLL12 | Cisplatin, Paclitaxel | Ovarian Cancer | Significantly greater inhibition of cell viability, migration, and growth in combination compared to monotherapy. | |
| S3I-201 | Cisplatin | Ovarian Cancer | Enhanced sensitivity of resistant cells to cisplatin-induced apoptosis and inhibition of colony formation. | [5] |
| BBI608 (Napabucasin) | Paclitaxel | Ovarian Cancer | Dramatic growth inhibition and increased apoptosis in combination; reduced tumor burden and ascites in vivo. | [6][7] |
| CYT387 | Paclitaxel | Ovarian Cancer | Reduced tumor volume and diminished activation of the JAK2/STAT3 pathway in vivo. | [8] |
Table 2: Preclinical Efficacy of STAT3 Inhibitors in Combination Therapy. This table summarizes the synergistic effects observed when combining various STAT3 inhibitors with standard chemotherapeutic agents in preclinical cancer models.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: this compound's mechanism of action targeting the IL-6/STAT3 signaling pathway.
Caption: A typical experimental workflow for evaluating combination therapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to assess the efficacy of combination therapies involving STAT3 inhibitors.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with this compound alone, the chemotherapeutic agent alone, or a combination of both at various concentrations for 48-72 hours. Include a vehicle-treated control group.
-
Cell Fixation: After incubation, gently discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Lysis: Treat cells with the respective drugs for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phospho-STAT3 levels to total STAT3 and the loading control.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Grouping: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³. Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound monotherapy, chemotherapeutic agent monotherapy, and combination therapy).
-
Drug Administration: Administer the drugs according to the predetermined schedule and dosage. For example, this compound may be administered daily via oral gavage, while cisplatin could be injected intraperitoneally once a week.
-
Tumor and Body Weight Measurement: Measure the tumor dimensions with calipers and the body weight of the mice every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and process them for further analysis, such as immunohistochemistry for p-STAT3 and markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and Western blot analysis.
Conclusion
While this compound as a monotherapy shows promise in targeting cancers with activated STAT3, the preclinical evidence from analogous STAT3 inhibitors strongly suggests that its true potential may lie in combination therapies. By sensitizing cancer cells to conventional chemotherapeutic agents, this compound could contribute to more effective treatment regimens, potentially overcoming chemoresistance and improving patient outcomes. Further preclinical studies directly investigating this compound in combination with agents like cisplatin and paclitaxel are warranted to confirm these synergistic effects and to establish optimal dosing and scheduling for future clinical translation.
References
- 1. A small molecule STAT3 inhibitor, LLL12, enhances cisplatin‑ and paclitaxel‑mediated inhibition of cell growth and migration in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting STAT3 inhibition to reverse cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel small molecule LLL12B inhibits STAT3 signaling and sensitizes ovarian cancer cell to paclitaxel and cisplatin | PLOS One [journals.plos.org]
- 4. STAT3 contributes to cisplatin resistance, modulating EMT markers, and the mTOR signaling in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeted activation of Stat3 in combination with paclitaxel results in increased apoptosis in epithelial ovarian cancer cells and a reduced tumour burden - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted activation of Stat3 in combination with paclitaxel results in increased apoptosis in epithelial ovarian cancer cells and a reduced tumour burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Disruption of the JAK2/STAT3 Pathway in Combination with Systemic Administration of Paclitaxel Inhibits the Priming of Ovarian Cancer Stem Cells Leading to a Reduced Tumor Burden - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Angoline
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling of Angoline, a potent and selective inhibitor of the IL-6/STAT3 signaling pathway.[1] Given its biological activity and use in cancer research, it is imperative to handle this compound with the appropriate precautions to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
To mitigate risks associated with handling this compound, the following personal protective equipment is mandatory. This guidance is based on recommendations for handling potent compounds and the available safety data for this compound and its hydrochloride salt.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Safety goggles with side-shields or a face shield.[2] | Protects eyes from splashes or airborne particles. |
| Body Protection | A fully buttoned lab coat or a disposable gown. Impervious clothing is recommended.[2] | Protects against skin exposure. Should be removed before leaving the work area. |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when there is a risk of aerosol generation.[2] | Minimizes inhalation of the compound. |
Operational and Disposal Plans
Strict adherence to the following operational and disposal procedures is crucial for the safe management of this compound in a laboratory setting.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2]
-
Recommended storage for the powder form is at -20°C.[2]
-
Solutions of this compound in solvent should be stored at -80°C.[2]
-
Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[2]
Handling and Experimental Protocols:
-
All handling of this compound, especially the powder form, should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to avoid dust and aerosol formation.[2]
-
Ensure adequate ventilation in the work area.[2]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where this compound is being handled.[2]
-
Wash hands thoroughly after handling.[2]
-
In case of accidental exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Spill Management:
-
In the event of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
For larger spills, follow institutional procedures for hazardous material cleanup.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan:
-
This compound and any materials contaminated with it (e.g., gloves, pipette tips, containers) are considered hazardous waste and must be disposed of accordingly.
-
Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations. High-temperature incineration is the recommended disposal method for cytotoxic and cytostatic wastes.[2]
-
Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (IL-6/STAT3 signaling pathway) | 11.56 µM | [1] |
| Storage Temperature (Powder) | -20°C | [2] |
| Storage Temperature (in Solvent) | -80°C | [2] |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
